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Foundational

An In-depth Technical Guide to the Synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a molecule of interest in medicinal chemistry and organic synthesis.[1] This document details the strategic approach to its synthesis, focusing on the esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorobenzyl alcohol. It offers an in-depth analysis of various esterification methodologies, including Fischer, Steglich, and Mitsunobu reactions, weighing their advantages and limitations in the context of this specific target molecule. Furthermore, this guide provides detailed, step-by-step protocols for the synthesis of the necessary precursors and the final product, alongside methods for purification and characterization.

Introduction and Strategic Overview

The synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate involves the formation of an ester linkage between two key precursors: 3-methyl-4-nitrobenzoic acid and 4-fluorobenzyl alcohol. The overall synthetic strategy is a convergent one, where the two precursor molecules are synthesized separately and then coupled in the final step. This approach allows for greater flexibility and optimization of each synthetic route independently before the final esterification.

The core of this synthesis lies in the selection of an appropriate esterification method. The choice of method is critical and depends on factors such as substrate reactivity, steric hindrance, and the presence of sensitive functional groups. This guide will explore three common and effective esterification reactions:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6] It is a simple and cost-effective method but can be limited by equilibrium and may require harsh conditions.

  • Steglich Esterification: A mild and efficient method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9][10][11] This method is particularly useful for sterically hindered substrates and reactions that require neutral conditions.[7][8][9][10]

  • Mitsunobu Reaction: A versatile reaction that converts an alcohol into an ester using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14][15][16] It is known for its mild conditions and stereochemical inversion at the alcohol center, although the latter is not relevant for the achiral 4-fluorobenzyl alcohol.

The following sections will provide detailed protocols for the synthesis of the precursors and a comparative analysis of the esterification methods for the final coupling step.

Synthesis of Precursors

Synthesis of 3-methyl-4-nitrobenzoic acid

3-Methyl-4-nitrobenzoic acid is a crucial precursor that can be synthesized from 2,4-dimethylnitrobenzene through selective oxidation of the methyl group at the 4-position. Several oxidation methods have been reported, including the use of potassium permanganate, potassium dichromate, and nitric acid.[17][18][19] A common and effective method involves oxidation with nitric acid.[17][18]

Experimental Protocol: Oxidation of 2,4-dimethylnitrobenzene with Nitric Acid [17][18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylnitrobenzene.

  • Oxidation: Slowly add dilute nitric acid (30-65%) to the flask. The molar ratio of 2,4-dimethylnitrobenzene to nitric acid should be approximately 1:5.5-8.0.

  • Heating: Heat the reaction mixture to a temperature between 100-135°C with vigorous stirring. The reaction is typically carried out under pressure (0.8-1.2 MPa) for 4-10 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude 3-methyl-4-nitrobenzoic acid will precipitate.

  • Purification:

    • Filter the crude product and wash it with water.

    • For further purification, the crude acid can be dissolved in a 10% sodium carbonate solution at 40°C to form the sodium salt.

    • The solution is then extracted to remove any unreacted starting material.

    • The aqueous solution containing the sodium salt is heated to 65°C and acidified with dilute nitric acid (40%) to a pH of approximately 2.0.

    • The precipitated 3-methyl-4-nitrobenzoic acid is collected by filtration, washed with water, and dried.

Synthesis of 4-fluorobenzyl alcohol

4-Fluorobenzyl alcohol is a commercially available reagent but can also be synthesized if needed.[20][21] A common laboratory-scale synthesis involves the reduction of 4-fluorobenzoic acid or its esters.

Experimental Protocol: Reduction of Methyl 4-fluorobenzoate

  • Esterification (if starting from 4-fluorobenzoic acid): If starting with 4-fluorobenzoic acid, it should first be converted to its methyl ester, for example, by Fischer esterification with methanol and a catalytic amount of sulfuric acid.

  • Reduction: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-fluorobenzoate in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

  • Reducing Agent: Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a Lewis acid like aluminum chloride.[22]

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of water, followed by a solution of a strong acid like hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The resulting crude 4-fluorobenzyl alcohol can be purified by distillation under reduced pressure.[22]

Core Synthesis: Esterification Methodologies

The final and critical step in the synthesis is the esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorobenzyl alcohol. The choice of method will influence the overall yield and purity of the final product.

Fischer-Speier Esterification

This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3][4][5][6] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed.[3][4]

Mechanism of Fischer Esterification [2][4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][4][5]

Experimental Protocol: Fischer Esterification [23]

  • Reaction Setup: In a round-bottom flask, combine 3-methyl-4-nitrobenzoic acid, an excess of 4-fluorobenzyl alcohol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[24]

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[25] The organic layer is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[25][26]

Steglich Esterification

This method is advantageous for its mild reaction conditions, proceeding at room temperature and under neutral pH.[9] It is particularly effective for substrates that are sensitive to acidic conditions or are sterically hindered.[7][8][10]

Mechanism of Steglich Esterification [8][10] The reaction is facilitated by a carbodiimide (like DCC or EDC) and a nucleophilic catalyst (DMAP). The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then attacks this intermediate to form a more reactive acylpyridinium salt. The alcohol subsequently attacks this "active ester" to yield the final product and regenerate the DMAP catalyst.[8][10]

Experimental Protocol: Steglich Esterification [8]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid, 4-fluorobenzyl alcohol, and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Coupling Agent: Cool the solution in an ice bath and add a solution of EDC or DCC in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. If EDC is used, a standard acid-base extraction is performed to remove the water-soluble urea byproduct and excess reagents.[8]

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is another mild and efficient method for ester synthesis.[12][13][14][15][16] It is particularly useful when other methods fail, though it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that need to be removed during purification.[13]

Mechanism of the Mitsunobu Reaction [15] Triphenylphosphine and an azodicarboxylate (e.g., DEAD) react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt. The carboxylate, acting as a nucleophile, then displaces the triphenylphosphine oxide in an SN2 fashion to form the ester.

Experimental Protocol: Mitsunobu Reaction [12]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-methyl-4-nitrobenzoic acid, 4-fluorobenzyl alcohol, and triphenylphosphine in an anhydrous solvent like THF or diethyl ether.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DEAD or DIAD in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and the hydrazine byproduct.

Data Summary and Visualization

ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst/Reagents Strong acid (e.g., H₂SO₄)DCC/EDC, DMAPPPh₃, DEAD/DIAD
Temperature Reflux0°C to Room Temperature0°C to Room Temperature
Conditions AcidicNeutralNeutral
Byproducts WaterUrea derivativeTriphenylphosphine oxide, Hydrazine derivative
Advantages Simple, inexpensiveMild conditions, good for sensitive substratesMild conditions, high yield
Disadvantages Harsh conditions, equilibrium limitedCost of reagents, byproduct removalStoichiometric byproducts

Synthesis Workflow Diagram

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_esterification Esterification DMNB 2,4-Dimethylnitrobenzene MNBA 3-Methyl-4-nitrobenzoic acid DMNB->MNBA Oxidation (HNO₃) Ester 4-fluorobenzyl 3-methyl-4-nitrobenzoate MNBA->Ester FBA 4-Fluorobenzyl alcohol FBA->Ester

Caption: Overall synthetic strategy for 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Conclusion

The synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate is a multi-step process that hinges on the successful esterification of its two key precursors. This guide has detailed the synthesis of 3-methyl-4-nitrobenzoic acid and 4-fluorobenzyl alcohol and has provided a comparative overview of three robust esterification methods: Fischer, Steglich, and Mitsunobu reactions.

For a straightforward and cost-effective approach, the Fischer esterification is a viable option, provided the substrates can withstand the acidic and high-temperature conditions. For a milder and more controlled reaction, particularly with potentially sensitive substrates, the Steglich esterification offers an excellent alternative with high yields under neutral conditions. The Mitsunobu reaction provides another powerful, mild, and often high-yielding route, though the removal of stoichiometric byproducts must be considered in the purification strategy.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. The detailed protocols and comparative analysis provided in this guide serve as a solid foundation for the successful synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate in a laboratory setting.

References

  • ChemTalk. (2023, February 9). What is Fischer Esterification? Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • FAQ. (2021, May 16). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • ResearchGate. (n.d.). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. Retrieved from [Link]

  • Eureka by PatSnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. Retrieved from [Link]

  • PubMed. (2002, March 15). Enzymatic synthesis and purification of aromatic coenzyme a esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ChemBK. (2024, April 9). 4-Fluorobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-nitrobenzoic acid 2017. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction 4-fluorobenzyl 3-methyl-4-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluorobenzyl 3-methyl-4-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its structure, incorporating a fluorinated benzyl group and a substituted nitrobenzoate moiety, suggests its utility as a scaffold or intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity, while the nitro group offers a site for further chemical transformations. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Molecular Structure and Properties

The structure of 4-fluorobenzyl 3-methyl-4-nitrobenzoate is characterized by a central ester linkage between 3-methyl-4-nitrobenzoic acid and (4-fluorophenyl)methanol.

  • Molecular Formula: C₁₅H₁₂FNO₄

  • Molecular Weight: 289.26 g/mol

  • IUPAC Name: (4-fluorophenyl)methyl 3-methyl-4-nitrobenzoate

A closely related compound, 4-fluorophenyl 3-methyl-4-nitrobenzoate, with the molecular formula C₁₄H₁₀FNO₄ and a molecular weight of approximately 275.23 g/mol , is also of interest and may be relevant in similar research contexts[1].

Predicted Physicochemical Properties

In the absence of extensive experimental data for 4-fluorobenzyl 3-methyl-4-nitrobenzoate, the following properties are predicted based on the analysis of its constituent parts and similar molecules.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) 110 - 130The melting point is anticipated to be a sharp range for a pure crystalline solid[2]. The presence of aromatic rings and polar nitro and ester groups will lead to significant intermolecular forces, resulting in a relatively high melting point. For comparison, the related precursor 3-methyl-4-nitrobenzoic acid has a melting point of around 216-218 °C.
Boiling Point (°C) > 350Due to its molecular weight and polarity, a high boiling point is expected. Experimental determination would likely require vacuum distillation to prevent decomposition.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)The molecule's largely nonpolar aromatic structure will dominate its solubility profile, rendering it insoluble in water. However, the polar ester and nitro groups will allow for solubility in a range of common organic solvents.
LogP (o/w) 3.5 - 4.5The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating a lipophilic character. This is a crucial parameter in drug development, influencing membrane permeability and bioavailability.
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups, so it is not expected to have a physiologically relevant pKa.

Synthesis Pathway

A plausible and efficient route for the synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate is via the Fischer-Speier esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorobenzyl alcohol in the presence of an acid catalyst.

Synthesis_Pathway 3-methyl-4-nitrobenzoic_acid 3-methyl-4-nitrobenzoic acid Product 4-fluorobenzyl 3-methyl-4-nitrobenzoate 3-methyl-4-nitrobenzoic_acid->Product Esterification 4-fluorobenzyl_alcohol 4-fluorobenzyl alcohol 4-fluorobenzyl_alcohol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Water Water Product->Water Byproduct

Caption: Proposed Fischer-Speier esterification for the synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range.

Apparatus:

  • Mel-Temp apparatus or similar melting point device[3]

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of 4-fluorobenzyl 3-methyl-4-nitrobenzoate is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the Mel-Temp apparatus.

  • Set the heating rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

  • For an accurate measurement, cool the apparatus to at least 20°C below the approximate melting point and then heat at a slower rate of 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range)[2].

  • Repeat the measurement at least twice for consistency.

Melting_Point_Workflow A Sample Preparation (Dry and Powder) B Pack Capillary Tube A->B C Place in Mel-Temp Apparatus B->C D Rapid Heating (Approximate MP) C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F G Repeat for Consistency F->G

Caption: Workflow for melting point determination.

Thermal Analysis: TGA and DSC

Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on the thermal stability, decomposition profile, and phase transitions of a material[4][5]. This is critical for understanding the compound's stability under various processing and storage conditions[6].

Apparatus:

  • Combined TGA/DSC instrument

  • Sample pans (aluminum or ceramic)

  • Analytical balance

Procedure:

  • Accurately weigh 2-5 mg of the sample into a tared sample pan.

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C).

  • The TGA will record the mass loss as a function of temperature, indicating decomposition points.

  • The DSC will measure the heat flow to or from the sample relative to the reference, revealing melting points, glass transitions, and other phase changes[7].

Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability[8]. Determining solubility in various solvents is also essential for formulation development. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery[9][10].

Apparatus:

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Temperature-controlled shaker

Thermodynamic Solubility Protocol (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values) in a sealed vial.

  • Agitate the vials in a temperature-controlled shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve[11].

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (Shaking) A->B C Centrifuge to Pellet Solid B->C D Collect and Dilute Supernatant C->D E Quantify by HPLC D->E

Caption: Shake-flask method for thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • ~8.0-8.5 ppm (m, 3H): Aromatic protons on the 3-methyl-4-nitrobenzoate ring. The exact shifts and coupling patterns will depend on the substitution pattern.

  • ~7.0-7.4 ppm (m, 4H): Aromatic protons on the 4-fluorobenzyl ring, showing characteristic splitting due to fluorine-proton coupling.

  • ~5.3 ppm (s, 2H): Benzylic protons (-CH₂-) of the 4-fluorobenzyl group[12].

  • ~2.6 ppm (s, 3H): Methyl protons (-CH₃) on the benzoate ring.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • ~165 ppm: Carbonyl carbon of the ester group.

  • ~120-150 ppm: Aromatic carbons.

  • ~65 ppm: Benzylic carbon (-CH₂-).

  • ~20 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common technique for such compounds.

Predicted Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group[1].

  • Loss of the 4-fluorobenzyl group: Cleavage of the ester bond can lead to the loss of the C₇H₆F radical.

  • Formation of the 4-fluorobenzyl cation: A prominent peak at m/z 109, corresponding to the stable 4-fluorobenzyl cation.

  • Other fragments: Further fragmentation of the aromatic rings can also be observed.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2950 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1720 cm⁻¹: Strong C=O stretching of the ester group.

  • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively.

  • ~1250 cm⁻¹: C-O stretching of the ester group.

  • ~1220 cm⁻¹: C-F stretching of the fluorinated aromatic ring[12].

Conclusion

4-fluorobenzyl 3-methyl-4-nitrobenzoate is a compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its predicted physicochemical properties and the established experimental methodologies for their validation. For researchers and drug development professionals, a thorough understanding of these properties is paramount for the successful application of this molecule in the design and synthesis of novel chemical entities. The protocols outlined herein represent a robust framework for the comprehensive characterization of this and similar compounds, ensuring scientific integrity and reproducibility.

References

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  • Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM. (n.d.).
  • Buy 4-fluorophenyl 3-methyl-4-nitrobenzoate (EVT-5678467) - EvitaChem. (n.d.).
  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010, March 1).
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  • Determination of Melting Point Lab - My Life Science Career. (2025, September 18).
  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts. (2025, July 30).
  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31).
  • An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity - Benchchem. (n.d.).
  • Aqueous Solubility Assay - Enamine. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
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Foundational

crystal structure determination of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

An In-depth Technical Guide to the Crystal Structure Determination of 4-fluorobenzyl 3-methyl-4-nitrobenzoate Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystalliz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Determination of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of 4-fluorobenzyl 3-methyl-4-nitrobenzoate. Intended for researchers, scientists, and professionals in drug development, this document details the complete workflow from precursor synthesis to the final validation of the three-dimensional molecular structure by single-crystal X-ray diffraction (SCXRD). Each step is explained with a focus on the underlying scientific principles and causality behind experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The Rationale for Structural Determination

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties, reactivity, and, in the context of drug development, its biological activity.[1] For novel compounds such as 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a derivative of nitrobenzoic acid, understanding the molecular geometry, conformational preferences, and intermolecular interactions is paramount. The presence of a fluorinated benzyl group and a nitrated aromatic ring suggests potential for unique solid-state packing and non-covalent interactions that can influence solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the absolute structure of crystalline materials.[2] It provides precise measurements of bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies and computational modeling. This guide will therefore present a self-validating protocol for the complete structural determination of the title compound.

Synthesis and Purification of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

The synthesis of the target compound is achieved through a two-step process: the synthesis of the key precursor, 3-methyl-4-nitrobenzoic acid, followed by its esterification with 4-fluorobenzyl alcohol.

Synthesis of 3-methyl-4-nitrobenzoic acid

The foundational precursor, 3-methyl-4-nitrobenzoic acid, is synthesized via the nitration of 3-methylbenzoic acid. This electrophilic aromatic substitution reaction requires careful control of temperature to ensure regioselectivity and minimize the formation of byproducts.

Experimental Protocol:

  • To a stirred solution of 3-methylbenzoic acid (10 g, 73.4 mmol) in 100 mL of concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

  • Slowly add a nitrating mixture of fuming nitric acid (7.0 mL, 1.1 eq) and concentrated sulfuric acid (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral, and dried under vacuum to yield 3-methyl-4-nitrobenzoic acid as a pale-yellow solid.

Esterification to Yield 4-fluorobenzyl 3-methyl-4-nitrobenzoate

The final product is synthesized via a Steglich esterification, which is a mild and efficient method for the formation of esters from carboxylic acids and alcohols.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid (5.0 g, 27.6 mmol) and 4-fluorobenzyl alcohol (3.8 g, 30.4 mmol, 1.1 eq) in 100 mL of dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.34 g, 2.76 mmol, 0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (6.2 g, 30.4 mmol, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 4-fluorobenzyl 3-methyl-4-nitrobenzoate as a white crystalline solid.

Characterization of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the aromatic protons of both rings, the benzylic CH₂ group, and the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR (100 MHz, CDCl₃)Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.
FT-IR (ATR, cm⁻¹)Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹), the C-F stretch (around 1220 cm⁻¹), and C-O stretches.
Melting Point A sharp melting point range, indicative of high purity.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often the most challenging step in SCXRD.[3] The method of slow evaporation is a reliable starting point for many organic compounds.

Experimental Protocol:

  • Dissolve a small amount (10-20 mg) of purified 4-fluorobenzyl 3-methyl-4-nitrobenzoate in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture of DCM/hexanes) in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of well-defined, transparent crystals with sharp edges.

  • Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction Analysis

The SCXRD workflow involves data collection, structure solution, and refinement to produce a final, validated crystal structure.[3]

Data Collection and Processing

Experimental Protocol:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, is used to collect a series of diffraction images as the crystal is rotated.

  • The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The diffraction data provides information about the electron density distribution within the crystal.

Experimental Protocol:

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.

  • This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated by checking for low residual electron density, a good R-factor, and a goodness-of-fit (GooF) value close to 1.

SCXRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Refinement->Validation Final_Report Final_Report Validation->Final_Report Final Report

Caption: Workflow for Crystal Structure Determination.

Analysis of the Crystal Structure of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

While no experimental data for the title compound is publicly available, a hypothetical analysis based on its constituent functional groups can be presented.

Hypothetical Crystallographic Data
Parameter Hypothetical Value
Chemical formulaC₁₅H₁₂FNO₄
Formula weight289.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4
Density (calc), g/cm³1.48
R-factor< 0.05
Molecular Structure and Conformation

The molecule consists of a 3-methyl-4-nitrobenzoate group linked to a 4-fluorobenzyl group via an ester linkage. The dihedral angle between the two aromatic rings will be a key conformational feature, influenced by steric hindrance and crystal packing forces. The nitro group is expected to be nearly coplanar with its attached benzene ring to maximize resonance stabilization.[4]

Caption: 2D representation of 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a combination of weak C-H···O hydrogen bonds involving the nitro and ester oxygen atoms, and potentially C-H···F interactions.[4] Furthermore, π-π stacking interactions between the aromatic rings could play a significant role in stabilizing the crystal lattice. The interplay of these non-covalent forces will dictate the overall supramolecular architecture.

Conclusion

This guide has provided a comprehensive and technically detailed framework for the determination of the crystal structure of 4-fluorobenzyl 3-methyl-4-nitrobenzoate. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure of this and similar novel compounds. Such structural information is invaluable for understanding molecular properties and for the rational design of new chemical entities in materials science and drug discovery.

References

  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 242-248. Retrieved from [Link]

  • Friščić, T., & Jones, W. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. Journal of the American Chemical Society, 129(30), 9294–9295. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • PubChemLite. (2026). Methyl 4-fluoro-3-nitrobenzoate (C8H6FNO4). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

  • Wu, H., Xie, M.-H., Zou, P., Liu, Y.-L., & He, Y.-J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

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Sources

Exploratory

A Mechanistic and Methodological Guide to the Synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Executive Summary This technical guide provides a comprehensive examination of the synthetic pathways leading to 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a substituted benzyl ester. The document is structured to serve re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathways leading to 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a substituted benzyl ester. The document is structured to serve researchers, scientists, and drug development professionals by offering an in-depth analysis of prevalent esterification mechanisms, including the classic Fischer-Speier esterification and the milder, more efficient Steglich esterification. Beyond theoretical mechanisms, this guide presents a field-proven, step-by-step experimental protocol, emphasizing the causality behind procedural choices to ensure reproducibility and high yield. All claims are substantiated with citations to authoritative chemical literature, culminating in a complete reference list for further investigation.

Introduction: The Significance of Esterification in Synthesis

The formation of an ester bond is one of the most fundamental and widely utilized transformations in modern organic chemistry.[1][2][3] Esters are not only prevalent in natural products, fragrances, and polymers but are also critical functional groups in a vast array of active pharmaceutical ingredients (APIs). The target molecule, 4-fluorobenzyl 3-methyl-4-nitrobenzoate, is synthesized by forming an ester linkage between two key building blocks: 3-methyl-4-nitrobenzoic acid and 4-fluorobenzyl alcohol.

  • 3-Methyl-4-nitrobenzoic acid: An aromatic carboxylic acid featuring both a methyl and a nitro group.[4][5] These substituents modulate the electronic properties and reactivity of the molecule. The carboxylic acid moiety is the electrophilic precursor in the esterification.[6][7]

  • 4-Fluorobenzyl alcohol: A primary benzyl alcohol containing a fluorine atom on the phenyl ring.[8] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[9] The alcohol's hydroxyl group serves as the nucleophile in the esterification process.

This guide will dissect the chemical logic underpinning the synthesis of the target ester, comparing the primary mechanistic pathways and providing a robust protocol for its laboratory preparation.

Comparative Analysis of Synthetic Pathways

The direct condensation of a carboxylic acid and an alcohol to form an ester is a reversible and often slow reaction.[2][3][10] To achieve efficient conversion, the reaction equilibrium must be shifted towards the product, typically by removing the water byproduct or by activating one of the reactants.[11][12][13] Several established methods can achieve this transformation.

This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][11][14] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to attack by the weakly nucleophilic alcohol.[15][16][17] While effective for simple, robust substrates and large-scale synthesis, the harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups.[18]

For substrates that are sensitive to acid or require milder conditions, the Steglich esterification is a superior alternative.[18][19][20] This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[21][22] The reaction proceeds at room temperature and is highly efficient, even for sterically hindered substrates.[22][23] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then intercepted by the alcohol to form the ester.[19][24][25]

Other notable methods include the Mitsunobu reaction , which uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for Sₙ2 displacement by the carboxylate, proceeding with inversion of configuration at the alcohol's stereocenter.[26][27][28][29][30] The Yamaguchi esterification is effective for forming sterically hindered esters by first creating a mixed anhydride using 2,4,6-trichlorobenzoyl chloride.[31]

For the synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate, both Fischer-Speier and Steglich methods are viable. However, the Steglich protocol offers greater control, higher yields under milder conditions, and avoids the potential for side reactions associated with strong acids, making it the preferred method for laboratory-scale synthesis.

In-Depth Mechanistic Analysis: The Steglich Esterification

The Steglich esterification proceeds through a multi-step mechanism involving activation of the carboxylic acid and subsequent nucleophilic catalysis. The key reagents are DCC, which acts as a dehydrating coupling agent, and DMAP, which serves as a highly effective acyl transfer catalyst.[1][19][32]

Step 1: Activation of the Carboxylic Acid The carboxylic acid (3-methyl-4-nitrobenzoic acid) reacts with DCC to form a key reactive intermediate, the O-acylisourea. This intermediate is functionally similar to a carboxylic anhydride in its reactivity.[19]

Step 2: Nucleophilic Catalysis by DMAP While the alcohol can, in principle, react directly with the O-acylisourea, this pathway is often slow. DMAP, being a much stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea.[1][33] This forms a new, highly electrophilic intermediate, the N-acylpyridinium salt, and releases dicyclohexylurea (DCU). This step is crucial for the reaction's efficiency and prevents a potential side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[19][25]

Step 3: Nucleophilic Attack by the Alcohol The alcohol (4-fluorobenzyl alcohol) now attacks the highly activated carbonyl carbon of the N-acylpyridinium intermediate.

Step 4: Ester Formation and Catalyst Regeneration The tetrahedral intermediate formed in the previous step collapses, yielding the final ester product (4-fluorobenzyl 3-methyl-4-nitrobenzoate), and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The primary byproduct of the reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by simple filtration.[21]

Steglich_Mechanism cluster_activation Step 1: Activation cluster_catalysis Step 2 & 3: Catalysis & Attack cluster_formation Step 4: Product Formation CarboxylicAcid 3-Methyl-4-nitrobenzoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU releases DMAP_cat DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + Alcohol Alcohol 4-Fluorobenzyl Alcohol Ester Final Ester Product Tetrahedral_Intermediate->Ester DMAP_regen DMAP (regenerated) Tetrahedral_Intermediate->DMAP_regen releases

Caption: The catalytic cycle of the Steglich esterification.

Experimental Protocol: Synthesis via Steglich Esterification

This protocol provides a self-validating workflow for the synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate. The rationale behind critical steps is explained to ensure both procedural accuracy and conceptual understanding.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
3-Methyl-4-nitrobenzoic acid181.151.81 g10.01.0
4-Fluorobenzyl alcohol126.131.39 g11.01.1
DCC206.332.27 g11.01.1
DMAP122.17122 mg1.00.1
Dichloromethane (DCM)-50 mL--
Ethyl Acetate (EtOAc)-As needed--
Hexanes-As needed--
1M HCl (aq)-20 mL--
Saturated NaHCO₃ (aq)-20 mL--
Brine-20 mL--
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitrobenzoic acid (1.81 g, 10.0 mmol), 4-fluorobenzyl alcohol (1.39 g, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

    • Rationale: A slight excess of the alcohol (1.1 eq.) is used to ensure the complete consumption of the limiting carboxylic acid.

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

    • Rationale: DCM is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing interference with the reactive intermediates. Anhydrous conditions are important to prevent hydrolysis of the O-acylisourea intermediate.[33]

  • Initiation: Cool the flask in an ice-water bath to 0 °C. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~5-10 mL). Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.

    • Rationale: The reaction between the carboxylic acid and DCC is exothermic. Cooling to 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure the stable formation of the O-acylisourea intermediate.[26]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Rationale: The reaction is typically allowed to proceed overnight to ensure it goes to completion.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The product spot should be less polar (higher Rf) than the starting carboxylic acid.

  • Work-up & Purification: a. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Rationale: The HCl wash removes any unreacted DMAP and residual basic impurities. The NaHCO₃ wash removes any unreacted carboxylic acid. The brine wash removes residual water. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • Final Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

    • Rationale: Chromatography separates the desired ester from any remaining starting alcohol and other minor impurities, yielding the pure product.

Workflow Reactants 1. Combine Reactants (Acid, Alcohol, DMAP) in DCM Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Add DCC Solution Dropwise Cooling->Addition Reaction 4. Stir at RT (12-16h) Addition->Reaction Filter 5. Filter DCU Byproduct Reaction->Filter Wash 6. Aqueous Work-up (HCl, NaHCO₃, Brine) Filter->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow for the synthesis and purification.

Conclusion

The synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate is most effectively achieved through the Steglich esterification, a method that offers mild conditions and high efficiency suitable for complex or sensitive substrates. A thorough understanding of the underlying mechanism—from the initial DCC-mediated activation of the carboxylic acid to the crucial acyl-transfer catalysis by DMAP—empowers the researcher to troubleshoot and optimize the reaction. The provided protocol, grounded in established chemical principles, offers a reliable and reproducible pathway for obtaining the target compound in high purity, making it a valuable procedure for professionals in chemical research and drug development.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of DMAP in Accelerating Esterification Reactions. PharmaChem. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. organic-chemistry.org. [Link]

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  • Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

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  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Cravotto, G., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

  • The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. The Catalyst's Companion. [Link]

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  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. organic-chemistry.org. [Link]

  • Reusch, W. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • SynArchive. (n.d.). Steglich Esterification. SynArchive. [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). commonorganicchemistry.com. [Link]

  • de Oliveira, L. G., et al. (2019). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]

  • L.S.College, Muzaffarpur. (n.d.). 4.4 Formation of Esters from Carboxylic Acids and Alcohols. lscollege.ac.in. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. commonorganicchemistry.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzoic acid. PubChem. [Link]

  • BDMAEE. (2025). Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. bdmaee.net. [Link]

  • Szybowska, M., et al. (2020). Mechanism of the Steglich esterification. ResearchGate. [Link]

  • BYJU'S. (2019). Fischer Esterification Detailed Mechanism. BYJU'S. [Link]

  • ResearchGate. (n.d.). Synthesis of esters via activation of carboxylic acids. ResearchGate. [Link]

  • NPTEL Archive. (n.d.). Synthesis of Esters. NPTEL. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC. [Link]

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  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Chemdor Chemicals. (2026). 4-Fluorobenzyl alcohol Safety Data Sheet (SDS). Chemdor Chemicals. [Link]

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  • NIST. (n.d.). 4-Fluorobenzyl alcohol. NIST WebBook. [Link]

  • NIST. (n.d.). 4-Fluorobenzyl alcohol. NIST WebBook. [Link]

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Foundational

solubility profile of 4-fluorobenzyl 3-methyl-4-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate As drug development and complex organic synthesis increasingly rely on heavily functionalized intermediates, understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate

As drug development and complex organic synthesis increasingly rely on heavily functionalized intermediates, understanding the thermodynamic behavior of these molecules in solution becomes paramount. 4-fluorobenzyl 3-methyl-4-nitrobenzoate is a highly lipophilic, polyfunctional ester. Its solubility profile is dictated by a complex interplay of dispersion forces, dipole-dipole interactions, and a distinct lack of hydrogen-bond donating capacity.

This whitepaper provides a comprehensive analysis of its solubility in organic solvents, grounded in predictive thermodynamics, empirical data modeling, and self-validating experimental protocols.

Structural Analysis & Predictive Thermodynamics

To predict the solubility of 4-fluorobenzyl 3-methyl-4-nitrobenzoate, we must first deconstruct its molecular architecture. The molecule features:

  • An Ester Linkage: Provides moderate polarity and acts as a hydrogen-bond acceptor.

  • A Fluorinated Benzyl Ring: Enhances lipophilicity and alters the electron density of the aromatic system, increasing dispersion interactions.

  • A Nitrated and Methylated Benzoate Ring: The nitro group is a strong electron-withdrawing group and a potent hydrogen-bond acceptor, while the methyl group adds steric bulk and hydrophobicity.

Crucially, this molecule possesses zero hydrogen-bond donors (HBD = 0) but multiple hydrogen-bond acceptors (HBA = 5) .

Hansen Solubility Parameters (HSP)

We can model its behavior using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ).

Using benzyl benzoate as a foundational proxy ( δD​ = 20.0, δP​ = 5.1, δH​ = 5.2 MPa 1/2 )[1], the addition of the nitro group significantly increases the polar parameter ( δP​ ), while the fluorine atom slightly elevates the dispersion parameter ( δD​ ). Consequently, the solute demands a solvent with high polarizability and moderate dipole moments, but it actively resists solvents with strong, self-associating hydrogen-bond networks (like water or pure lower alcohols) because it cannot reciprocate the hydrogen bonds required to break the solvent cavity[2].

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and homologous series data for nitrobenzoates and benzyl esters[3][4], the following table summarizes the solubility profile of 4-fluorobenzyl 3-methyl-4-nitrobenzoate at 25.0 °C.

Organic SolventPolarity Index ( P′ )Solubility ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 3.1Very Soluble> 250High polarizability ( δD​ ) matches the aromatic rings; the solvent's dipole interacts favorably with the nitro group.
Ethyl Acetate (EtOAc) 4.4Freely Soluble> 150Excellent structural mimicry. The ester group in EtOAc provides ideal dipole-dipole alignment with the solute.
Tetrahydrofuran (THF) 4.0Freely Soluble> 150Strong Lewis base properties interact well with the electron-deficient nitroaromatic ring.
Toluene 2.4Soluble~ 100Favorable π−π stacking and dispersion forces, though lacking the polar interactions needed for maximum solubility.
Methanol (MeOH) 5.1Slightly Soluble~ 20Poor solvent. The strong H-bond network of MeOH requires too much enthalpic energy to disrupt for a solute lacking H-bond donors[4].
n-Hexane 0.1Very Slightly Soluble< 5Severe polarity mismatch. The non-polar solvent cannot solvate the polar nitro and ester moieties.

Experimental Workflow: Isothermal Shake-Flask Method

To generate highly accurate, self-validating solubility data for complex intermediates, the isothermal shake-flask method coupled with HPLC-UV quantification remains the gold standard.

As an Application Scientist, I emphasize that solubility is a thermodynamic equilibrium, not a kinetic dissolution rate. The protocol below is designed to eliminate common experimental artifacts, such as supersaturation and polymorph transformations.

Step-by-Step Methodology
  • Preparation of Suspension: Add an excess amount of crystalline 4-fluorobenzyl 3-methyl-4-nitrobenzoate (e.g., 500 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial. The amber glass prevents potential UV-induced degradation of the nitroaromatic system.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality note: 48 hours is required to ensure true thermodynamic equilibrium is reached, overcoming any kinetic barriers to dissolution.

  • Phase Separation: Transfer the suspension to a centrifuge tube pre-equilibrated to 25.0 °C. Centrifuge at 10,000 rpm for 15 minutes. Causality note: Temperature control during centrifugation is critical; a drop in temperature will cause immediate precipitation, skewing the data.

  • Sampling and Dilution: Immediately extract a 100 µL aliquot of the clear supernatant using a positive displacement pipette. Dilute this aliquot immediately by a factor of 100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent crystallization upon solvent evaporation.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the concentration against a heavily validated, 5-point calibration curve using the UV absorbance of the nitrobenzoate chromophore (typically around 254 nm).

  • Self-Validation (Solid-Phase Verification): Recover the residual solid from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD). Causality note: If the solvent induced a transformation into a solvate or a different polymorph, the measured solubility represents the new crystal form, not the original starting material. This step validates the integrity of the entire experiment.

Workflow Visualization

G Start Excess Solute + Organic Solvent Equilibration Isothermal Agitation (48h at 25.0 ± 0.1 °C) Start->Equilibration Suspension Separation Phase Separation (Centrifugation at 25°C) Equilibration->Separation Saturation Analysis HPLC-UV Quantification (Supernatant Analysis) Separation->Analysis Supernatant Validation XRPD Verification (Residual Solid Analysis) Separation->Validation Solid Pellet Data Validated Solubility Profile (mg/mL) Analysis->Data Integration Validation->Data Polymorph Check

Workflow for isothermal shake-flask solubility determination with solid-phase verification.

Application in Formulation and Synthesis

Understanding this solubility profile allows chemists to make rational decisions during process development:

  • Reaction Solvent Selection: For nucleophilic aromatic substitution (S_NAr) or esterification reactions involving this compound, aprotic polar solvents like THF or Ethyl Acetate are ideal. They provide high solubility and do not possess acidic protons that could interfere with basic reagents.

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate (>150 mg/mL) and n-Hexane (<5 mg/mL) makes this solvent/anti-solvent pair perfect for recrystallization. The compound can be dissolved in a minimal volume of warm Ethyl Acetate, followed by the slow addition of n-Hexane to induce controlled supersaturation and yield high-purity crystals.

By moving away from trial-and-error and embracing thermodynamic modeling alongside rigorous, self-validating experimental protocols, researchers can drastically reduce solvent waste and optimize yields in the handling of complex nitrobenzoate derivatives.

References

  • PubChem. "Benzyl Benzoate | C14H12O2 | CID 2345." National Center for Biotechnology Information. Available at: [Link]

  • Abbott, Steven. "HSP Basics | Practical Solubility Science." Steven Abbott's Practical Solubility. Available at: [Link]

  • iFormulate. "A Quick Guide to Hansen Solubility Parameters." iFormulate Ltd. Available at: [Link]

  • Cong, Y., et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids." ResearchGate. Available at: [Link]

Sources

Exploratory

molecular docking studies using 4-fluorobenzyl 3-methyl-4-nitrobenzoate

An In-Depth Technical Guide to Molecular Docking Studies of 4-fluorobenzyl 3-methyl-4-nitrobenzoate Abstract Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction and an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Molecular Docking Studies of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction and analysis of ligand-receptor interactions at an atomic level.[1][2] This guide provides a comprehensive, in-depth walkthrough of performing a molecular docking study, using the novel compound 4-fluorobenzyl 3-methyl-4-nitrobenzoate as the investigative ligand. We will explore the scientific rationale for selecting a relevant biological target, detail a rigorous and self-validating protocol for ligand and protein preparation, execute the docking simulation using the industry-standard AutoDock Vina, and perform a thorough analysis of the results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor and integrity.

Foundational Principles: The 'Why' Behind the 'How'

Before delving into the protocol, it is crucial to understand the scientific context. The choices made during a docking study are not arbitrary; they are guided by biochemical principles and the imperative for reproducibility.

The Ligand: 4-fluorobenzyl 3-methyl-4-nitrobenzoate

The subject of our study is 4-fluorobenzyl 3-methyl-4-nitrobenzoate. Its structure contains several key features: a nitrobenzoate moiety, a flexible ester linkage, and a fluorobenzyl group. Nitroaromatic compounds, including nitrobenzoates, are known for a wide range of biological activities, including antifungal, anti-inflammatory, and antimycobacterial properties.[3][4][5][6] The fluorine atom can enhance metabolic stability and binding affinity.[7] These characteristics make it a compelling candidate for investigation as a potential enzyme inhibitor.

  • SMILES: CC1=C(C=C(C=C1)[O-])C(=O)OCC2=CC=C(C=C2)F

  • Molecular Formula: C15H12FNO4

The Target: Rationale for Selecting Thymidylate Kinase (TMPK)

Given the established antifungal potential of nitrobenzoate derivatives, a logical starting point is to investigate targets essential for fungal survival.[3] A 2026 study on similar 3-methyl-4-nitrobenzoate analogs identified Thymidylate Kinase (TMPK) as a promising molecular target in Candida species.[3] TMPK is a crucial enzyme in the DNA synthesis pathway, making it an excellent target for antifungal drug development. For this guide, we will use the crystal structure of Thymidylate Kinase from Candida albicans (PDB ID: 2X8V) as our receptor.

The Workflow: A Conceptual Overview

The molecular docking process can be systematically broken down into three core phases: Pre-processing, Simulation, and Post-processing & Validation. Each phase contains critical steps that ensure the accuracy and reliability of the final results.

G cluster_0 Phase 1: Pre-processing cluster_1 Phase 2: Simulation cluster_2 Phase 3: Post-processing & Validation PDB Obtain Receptor (PDB) Prep_Receptor Prepare Receptor (Clean, Add H, Assign Charges) PDB->Prep_Receptor Ligand_Struct Obtain Ligand Structure Prep_Ligand Prepare Ligand (Energy Minimize, Define Bonds) Ligand_Struct->Prep_Ligand Grid Define Binding Site (Grid Box Generation) Prep_Receptor->Grid Prep_Ligand->Grid Run Run Docking (AutoDock Vina) Grid->Run Analyze Analyze Poses & Scores Run->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize Validate Protocol Validation (Redocking) Analyze->Validate

Caption: High-level workflow for a molecular docking study.

Part I: Protocol for Molecular File Preparation

The quality of your input files directly determines the quality of your docking results. This pre-processing stage is arguably the most critical part of the entire workflow. We will use UCSF Chimera for initial preparation and AutoDock Tools (ADT) for final file conversion.[8][9]

Step-by-Step Receptor Preparation (PDB: 2X8V)
  • Fetch the Structure: Open UCSF Chimera and fetch PDB ID 2X8V. This structure contains the Candida albicans TMPK enzyme co-crystallized with an inhibitor.[10]

  • Isolate the Protein: The PDB file contains protein chains, the co-crystallized ligand (BDP), and water molecules. For our study, we must remove the non-essential components.

    • Causality: Water molecules are typically removed because predicting their displacement by the ligand is computationally complex and can introduce noise unless a specific water molecule is known to be critical for binding.[11] The original ligand must be removed to make the binding site available for our new ligand.

    • Action: Use the Chimera command line or menus to delete all water molecules and the ligand "BDP". Keep only the protein chain (Chain A).

  • Add Hydrogens and Assign Charges: PDB files from X-ray crystallography often lack hydrogen atoms. These are essential for defining the correct hydrogen bonding network.

    • Causality: Hydrogen bonds are a primary driver of specific protein-ligand recognition. Missing polar hydrogens will lead to an inaccurate calculation of binding interactions.[8][12] Partial charges are necessary for the scoring function to evaluate electrostatic interactions.

    • Action: Use the "Dock Prep" tool in Chimera.[13] This tool will add hydrogens, remove solvent, and repair incomplete side chains. It can also assign charges; however, we will perform this step in ADT for Vina compatibility.

  • Save for AutoDock Tools: Save the cleaned protein structure as a PDB file (e.g., receptor_cleaned.pdb).

  • Final Preparation in ADT:

    • Open receptor_cleaned.pdb in AutoDock Tools.

    • Go to Edit -> Hydrogens -> Add -> Polar Only.

    • Go to Grid -> Macromolecule -> Choose to select the receptor.

    • Assign Kollman charges.

    • Save the final receptor file in the required format: File -> Save -> Write PDBQT, naming it receptor.pdbqt.

Step-by-Step Ligand Preparation
  • Obtain 3D Structure: The 3D structure of 4-fluorobenzyl 3-methyl-4-nitrobenzoate can be generated from its SMILES string using a tool like Open Babel or the web server PRODRG.[14][15]

  • Energy Minimization: The initial 3D structure may not be in a low-energy, stable conformation.

    • Causality: Docking a high-energy conformer is biochemically unrealistic and can produce poor results. Energy minimization finds a more stable 3D arrangement of the atoms.[11]

    • Action: Use a computational chemistry package or a tool within Chimera/PyMOL to perform energy minimization using a force field like MMFF94. Save the result as ligand.mol2.

  • Final Preparation in ADT:

    • Open ligand.mol2 in AutoDock Tools (Ligand -> Input -> Open).

    • Assign Gasteiger charges.

    • Detect the aromatic carbons.

    • Set the number of rotatable bonds (Ligand -> Torsion Tree -> Choose Torsions). Vina will automatically detect most rotatable bonds, but it's good practice to verify them.

    • Save the final ligand file in the required format: Ligand -> Output -> Save as PDBQT, naming it ligand.pdbqt.

Part II: Protocol for Docking Simulation

With our receptor and ligand prepared, we can now define the search space and run the docking simulation using AutoDock Vina.[16]

Defining the Binding Site: The Grid Box

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box".

  • Causality: Confining the search to the known or putative active site (targeted docking) is far more efficient and biochemically relevant than searching the entire protein surface (blind docking).[17] The size of the box is a balance: too small and you may miss the true binding pose; too large and you decrease the search efficiency.

  • Action:

    • In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.

    • Since our PDB structure (2X8V) had a co-crystallized inhibitor, the most reliable way to define the active site is to center the grid box on the position of that original inhibitor.

    • Adjust the dimensions of the box to fully encompass the active site cavity. A size of 25 x 25 x 25 Å is often a good starting point.

    • Note down the center coordinates (x, y, z) and size dimensions (x, y, z).

Configuring and Running AutoDock Vina

Vina is run from the command line and requires a simple configuration text file (config.txt) to specify the input files and search parameters.[1][18]

config.txt file:

  • Causality of exhaustiveness: This parameter controls the computational effort of the search.[18] A higher value increases the probability of finding the global minimum (the best binding pose) but takes longer. The default is 8; a value of 16-32 is recommended for more rigorous final calculations.[16]

Execution Command: Open a terminal or command prompt, navigate to your working directory, and execute: vina --config config.txt --log docking_log.txt

Part III: Protocol for Results Analysis

The output of the docking run is a PDBQT file (docking_results.pdbqt) containing multiple predicted binding poses and their scores, and a log file (docking_log.txt) with the binding affinities.

Quantitative Analysis

The primary quantitative output is the binding affinity , reported in kcal/mol. This is an estimate of the binding free energy.

  • Interpretation: More negative values indicate stronger predicted binding.[19] It is a scoring function's estimate, not an absolute measure, and is most powerful for comparing different ligands against the same target or different poses of the same ligand.[16][20]

The results for the top poses are typically summarized in a table.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Example)
1-9.20.000TYR39, ARG74, ASP128
2-8.81.35TYR39, ARG74, LYS13
3-8.52.11ILE94, PHE132
Qualitative Analysis: Visualizing Interactions

Understanding how the ligand binds is as important as how strongly it binds. We use molecular visualization software like PyMOL to analyze the interactions.[21][22]

  • Load Structures: Open PyMOL and load the receptor (receptor.pdbqt) and the docking results (docking_results.pdbqt). The results file contains multiple poses; you can view them individually.

  • Identify Interactions: Focus on the top-scoring pose. Use PyMOL's tools to identify and visualize key non-covalent interactions.[23]

    • Hydrogen Bonds: Crucial for specificity. Look for donor-acceptor pairs between the ligand (e.g., the nitro group oxygens, ester carbonyl) and protein residues (e.g., backbone amides, side chains of Ser, Thr, Arg, Lys).

    • Hydrophobic Interactions: The fluorobenzyl and methylphenyl rings of the ligand will likely interact with nonpolar residues like Val, Leu, Ile, Phe.

    • Pi-Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phe, Tyr, His.

  • Generate Figures: Create high-quality 2D and 3D diagrams to represent these interactions, which are essential for publications and reports.[20]

G Ligand Ligand (4-fluorobenzyl 3-methyl-4-nitrobenzoate) HBond Hydrogen Bonds Ligand->HBond Nitro, Ester O Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Benzyl, Methyl PiStacking Pi-Pi Stacking Ligand->PiStacking Aromatic Rings Electrostatic Electrostatic Ligand->Electrostatic Partial Charges PolarResidues Polar Residues (Arg, Asn, Ser) HBond->PolarResidues NonpolarResidues Nonpolar Residues (Val, Leu, Ile) Hydrophobic->NonpolarResidues AromaticResidues Aromatic Residues (Phe, Tyr, His) PiStacking->AromaticResidues Receptor Receptor Active Site (e.g., TMPK) Electrostatic->Receptor PolarResidues->Receptor NonpolarResidues->Receptor AromaticResidues->Receptor

Caption: Key molecular interactions governing ligand-receptor binding.

Part IV: Ensuring Trustworthiness through Protocol Validation

A docking result is only a prediction. To have confidence in that prediction, the protocol itself must be validated. This is a non-negotiable step for ensuring scientific integrity.

The Self-Validating System: Redocking the Native Ligand

The gold standard for validating a docking protocol is to remove the co-crystallized (native) ligand from the PDB structure and then dock it back into the same binding site using your established protocol.[24][25][26]

  • Trustworthiness: If your protocol can accurately reproduce the experimentally determined binding pose, it is considered validated. This provides confidence that the protocol is likely to predict a reasonable pose for your new, structurally similar ligand.[24]

  • The Metric: RMSD: The accuracy is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the experimental pose.

  • Acceptance Criteria: An RMSD value of < 2.0 Å is generally considered a successful validation.[19][25][27]

G Start Start: PDB Structure with Native Ligand (2X8V) Remove Separate and Save Native Ligand Start->Remove PrepareReceptor Prepare Receptor (as per Part I) Start->PrepareReceptor PrepareNative Prepare Native Ligand (as per Part I) Remove->PrepareNative Dock Perform Docking with Native Ligand PrepareReceptor->Dock PrepareNative->Dock Compare Compare Docked Pose to Original Crystal Pose Dock->Compare RMSD Calculate RMSD Compare->RMSD Success Result: Protocol Validated (Proceed with Test Ligand) RMSD->Success RMSD < 2.0 Å Fail Result: Protocol Invalid (Re-evaluate Parameters) RMSD->Fail RMSD >= 2.0 Å

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate: A Mechanistic Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists. Executive Summary The structural elucidation of synthetic intermediates and pharmacophores relies heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of synthetic intermediates and pharmacophores relies heavily on predictable mass spectrometric fragmentation behaviors. 4-fluorobenzyl 3-methyl-4-nitrobenzoate (Exact Mass: 289.0751 Da) is a bipartite molecule comprising a nitroaromatic acid moiety and a halogenated benzyl alcohol derivative linked via an ester bond. Understanding its gas-phase dissociation is critical for developing highly specific Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS or identifying it in complex matrices via GC-EI-MS.

This whitepaper dissects the core fragmentation mechanisms of this molecule, providing a causal explanation for ion stability, quantitative data summaries, and self-validating experimental protocols grounded in authoritative mass spectrometry literature.

Structural Dynamics and Ionization Fundamentals

Under both high-energy Electron Ionization (EI, 70 eV) and low-energy Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), ester linkages serve as the primary locus for bond scission[1]. The molecule yields a molecular ion [M]+∙ at m/z 289 in EI, and a protonated precursor [M+H]+ at m/z 290 in ESI+.

The fragmentation is driven by two competing thermodynamic pathways:

  • Charge Retention on the Benzyl Moiety: Yielding the highly stable 4-fluorobenzyl cation.

  • Charge Retention on the Acyl Moiety: Yielding the 3-methyl-4-nitrobenzoyl cation (acylium ion), which subsequently undergoes nitroaromatic degradation[2].

MS_Pathway M Molecular Ion [M]⁺ m/z 289 F_benzyl 4-fluorobenzyl cation m/z 109 M->F_benzyl Ester Cleavage (- C8H6NO3•) Acylium 3-methyl-4-nitrobenzoyl cation m/z 164 M->Acylium Alpha Cleavage (- C7H6FO•) Acyl_CO [Acylium - CO]⁺ m/z 136 Acylium->Acyl_CO - CO (28 Da) Acyl_NO2 [Acylium - NO₂]⁺ m/z 118 Acylium->Acyl_NO2 - NO₂ (46 Da)

Figure 1: Primary gas-phase dissociation pathways of the target ester.

Mechanistic Elucidation of Fragmentation Pathways

The 4-Fluorobenzyl / Tropylium Cation (m/z 109)

The most abundant ion (often the base peak in both EI and CID) is observed at m/z 109.045. This fragment arises from the heterolytic cleavage of the alkyl-oxygen bond of the ester.

Causality & Stability: The exceptional abundance of this ion is due to resonance stabilization. Initially formed as the 4-fluorobenzyl cation, the ion rapidly undergoes a gas-phase skeletal rearrangement to form the 4-fluorotropylium ion (a seven-membered aromatic ring). Because the tropylium ion possesses 6 π electrons, it satisfies Hückel's rule of aromaticity, creating a deep thermodynamic sink that drives the fragmentation equilibrium heavily toward this product. This specific m/z 109 fragment is a universally recognized diagnostic marker for molecules containing a 4-fluorobenzyl moiety, such as synthetic cannabinoids and mosapride derivatives[3][4].

The Acylium Ion Formation (m/z 164)

Alpha-cleavage adjacent to the carbonyl carbon results in the loss of the 4-fluorobenzyl alkoxy radical (or alcohol, depending on hydrogen transfer), leaving the 3-methyl-4-nitrobenzoyl acylium ion [C8​H6​NO3​]+ at m/z 164.034.

Causality & Stability: Acylium ions are stabilized by the delocalization of the positive charge between the carbonyl carbon and the adjacent oxygen ( R−C≡O+↔R−C+=O ). However, the strongly electron-withdrawing nitro ( −NO2​ ) group at the para position destabilizes this charge relative to unsubstituted benzoyl cations, making the m/z 164 ion highly reactive and prone to secondary fragmentation[5].

Nitroaromatic Degradation Cascades (m/z 136, 134, 118)

Nitroaromatic acylium ions exhibit complex, well-documented secondary fragmentation cascades[2]:

  • Loss of Carbon Monoxide (-28 Da): The acylium ion (m/z 164) readily extrudes CO to form the 3-methyl-4-nitrophenyl cation at m/z 136.

  • Nitro-to-Nitrite Rearrangement (-30 Da): A classic mass spectrometric signature of nitroaromatics is the gas-phase isomerization of the nitro group ( −NO2​ ) to a nitrite ester ( −O−NO ). Subsequent homolytic cleavage of the O−NO bond results in the loss of a nitric oxide radical ( NO∙ , 30 Da), yielding a phenoxy-type cation at m/z 134.

  • Direct Loss of Nitro Radical (-46 Da): Less commonly, direct expulsion of the NO2∙​ radical yields an aryl cation at m/z 118.

Quantitative Data Summary

The following table synthesizes the expected quantitative mass-to-charge (m/z) data, exact masses, and relative abundances for the fragmentation of 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Fragment Ion AssignmentFormulaExact Mass (m/z)Expected Relative Abundance (EI)Expected Relative Abundance (CID)
Molecular Ion [C15​H12​FNO4​]+∙ 289.07515 - 15%N/A (ESI yields [M+H]+ 290)
4-Fluorobenzyl Cation [C7​H6​F]+ 109.0454100% (Base Peak) 100% (Base Peak)
Acylium Ion [C8​H6​NO3​]+ 164.034840 - 60%20 - 40%
[Acylium - CO] [C7​H6​NO2​]+ 136.039915 - 25%5 - 15%
[Acylium - NO] [C8​H6​O2​]+ 134.036810 - 20%< 5%
[Acylium - NO₂] [C8​H6​O]+ 118.04195 - 10%< 5%

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols incorporate System Suitability Tests (SST) and strict blank injections to prevent carryover.

Workflow Prep Sample Prep (1 mg/mL in MeOH) Chrom Chromatography (GC or UHPLC) Prep->Chrom Ion Ionization (EI at 70eV or ESI+) Chrom->Ion Analyzer Mass Analysis (Q-TOF or Triple Quad) Ion->Analyzer Data Data Elucidation (m/z 109, 164) Analyzer->Data

Figure 2: Self-validating LC-MS/MS and GC-MS experimental workflow.

GC-EI-MS Workflow

Objective: Confirm the presence of the molecular ion and primary library-searchable EI fragments.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Include a procedural blank (pure solvent) to validate system cleanliness.

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Thermal Gradient: Initial oven temperature at 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Detection: Transfer line at 280°C. Ion source at 230°C. Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–350.

  • Validation: Ensure the procedural blank shows no peak at the analyte's retention time. Verify the isotopic distribution of the molecular ion (m/z 289) matches the theoretical M+1 (m/z 290, ~16.5% due to 13C ).

LC-ESI-MS/MS (CID) Workflow

Objective: Determine precursor-to-product ion transitions for quantitative MRM assays.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Flow rate: 0.4 mL/min.

  • Mobile Phase Gradient: Solvent A (Water + 0.1% FA) and Solvent B (Acetonitrile + 0.1% FA). Gradient: 5% B to 95% B over 3 minutes.

  • Ionization & CID: Operate the mass spectrometer in ESI+ mode. Capillary voltage: 3.0 kV. Isolate the [M+H]+ precursor (m/z 290.1) in Q1.

  • Collision Energy (CE) Optimization: Ramp CE from 10 eV to 40 eV using Argon as the collision gas.

    • Low CE (15-20 eV): Maximizes the m/z 164 acylium ion.

    • High CE (25-35 eV): Drives the reaction to the highly stable m/z 109 4-fluorobenzyl cation.

  • Validation: Run a matrix-matched blank. The signal-to-noise (S/N) ratio for the m/z 290.1 109.0 transition must be >10 at the Lower Limit of Quantitation (LLOQ).

References

  • Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide BenchChem URL
  • MS/MS product ion spectra and corresponding fragmentation patterns of mosapride metabolites in human ResearchGate URL
  • d-nb.
  • PubMed Central (NIH)
  • Analysis of Perfluoroalkyl Carboxylic Acids in Composite Dietary Samples by Gas Chromatography/Mass Spectrometry ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification and Recrystallization of 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining this compound in high purity. This document outlines two primary purification methodologies: flash column chromatography and recrystallization. Furthermore, it includes validated methods for assessing purity via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, ensuring a deep understanding of the purification principles.

Introduction: The Importance of Purity

4-fluorobenzyl 3-methyl-4-nitrobenzoate is an aromatic ester with significant potential in various synthetic applications. Its molecular structure, featuring a fluorinated benzyl group and a nitro-substituted benzoate moiety, makes it a valuable building block. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may have biological activity or otherwise compromise the integrity of the final product.

The synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorobenzyl alcohol.[1] Common impurities in the crude product may include unreacted starting materials (the carboxylic acid and the alcohol), as well as potential side products. This guide provides the necessary protocols to effectively remove these impurities.

Principles of Purification

The selection of a purification strategy is dictated by the physicochemical properties of the target compound and its impurities. For 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a combination of chromatographic and recrystallization techniques is recommended for achieving high purity.

  • Flash Column Chromatography: This technique is a rapid and efficient method for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for their separation.[2]

  • Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

Analytical Methods for Purity Assessment

Prior to and after purification, it is crucial to assess the purity of the material. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two indispensable techniques for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method to monitor the progress of a reaction and the effectiveness of a purification process.[3]

Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Dissolve a small amount of the crude and purified material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions onto the baseline of the TLC plate. Also, spot the starting materials (3-methyl-4-nitrobenzoic acid and 4-fluorobenzyl alcohol) as standards if available.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). Nitroaromatic compounds are often UV-active.[4] Alternatively, chemical staining methods can be employed.[4]

  • Interpretation: The purity of the sample is indicated by the presence of a single spot. The retention factor (Rf) value can be calculated for each spot.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity and is a more sensitive technique than TLC. Reversed-phase HPLC is commonly used for the analysis of nitroaromatic compounds.[5]

Protocol for HPLC Analysis:

  • Instrument: A standard HPLC system with a UV detector.[6]

  • Column: A reversed-phase C18 or Phenyl column is recommended.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective.[1][8] For example, a gradient of 25% to 65% acetonitrile in water with 0.1% formic acid over 10 minutes.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at 254 nm is suitable for nitroaromatic compounds.[7][8]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

Purification Protocols

The following protocols provide a two-step purification strategy for 4-fluorobenzyl 3-methyl-4-nitrobenzoate, starting with flash column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high crystalline purity.

Protocol 1: Flash Column Chromatography

This protocol is designed to separate the target ester from unreacted starting materials and non-polar byproducts.

Materials and Equipment:

  • Crude 4-fluorobenzyl 3-methyl-4-nitrobenzoate

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 4:1 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Diagram of the Flash Column Chromatography Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_col Pack Column with Silica Gel in Hexane load_sample Load Sample onto Column prep_sample Dissolve Crude Product & Adsorb onto Silica Gel prep_sample->load_sample elute Elute with Hexane:EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Recrystallization

This protocol is ideal for the final purification step to obtain a highly crystalline product. The choice of solvent is critical; a good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Alcohols such as ethanol or methanol are often good choices for nitrobenzoate esters.[9][10]

Materials and Equipment:

  • Purified 4-fluorobenzyl 3-methyl-4-nitrobenzoate (from chromatography)

  • Ethanol (or Methanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Diagram of the Recrystallization Process:

G impure_solid Impure Solid dissolve Dissolve in Minimal Hot Solvent impure_solid->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution cool Slow Cooling hot_solution->cool crystals_impurities Crystals Form, Impurities in Solution cool->crystals_impurities filtration Vacuum Filtration crystals_impurities->filtration pure_crystals Pure Crystals filtration->pure_crystals filtrate Filtrate with Impurities filtration->filtrate

Caption: The process of purification by recrystallization.

Data Summary

Parameter Flash Column Chromatography Recrystallization TLC Analysis HPLC Analysis
Stationary Phase Silica GelN/ASilica GelC18 or Phenyl
Mobile Phase/Solvent Hexane:Ethyl Acetate (Gradient)Ethanol or Methanol4:1 Hexane:Ethyl AcetateAcetonitrile/Water (Gradient)
Expected Outcome Removal of major impuritiesHigh crystalline puritySingle spot for pure productSingle peak with >99% purity
Key Consideration Proper column packingSlow cooling for large crystalsAppropriate mobile phase selectionMethod validation

Troubleshooting

  • Oiling out during recrystallization: This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No crystal formation: This may be due to using too much solvent or the absence of nucleation sites. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Poor separation in column chromatography: This could be due to improper column packing, using a mobile phase of incorrect polarity, or overloading the column with the sample.

Conclusion

The purification of 4-fluorobenzyl 3-methyl-4-nitrobenzoate is a critical step in its utilization for further synthetic applications. By employing a combination of flash column chromatography and recrystallization, a high degree of purity can be achieved. The analytical methods of TLC and HPLC are essential for monitoring the purification process and for the final quality control of the product. The protocols and guidelines presented in this document provide a solid foundation for researchers to obtain this valuable chemical intermediate in a highly pure form.

References

  • MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Chegg.com. (2021). Nitration of Aromatic Esters Thin-layer | Chegg.com. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Cram. (2020). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]

  • Bartleby.com. (n.d.). Methyl 3-Nitrobenzoate Lab Report. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008). MSDS of 3-Methyl-4-nitrobenzoic acid methyl ester. Retrieved from [Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Introduction & Strategic Rationale The development of robust, stability-indicating methods (SIMs) is a cornerstone of pharmaceutical lifecycle management. The target analyte, 4-fluorobenzyl 3-methyl-4-nitrobenzoate , is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The development of robust, stability-indicating methods (SIMs) is a cornerstone of pharmaceutical lifecycle management. The target analyte, 4-fluorobenzyl 3-methyl-4-nitrobenzoate , is a synthetic ester characterized by significant hydrophobicity and multiple UV-active chromophores. Due to the presence of the ester linkage, the molecule is inherently susceptible to hydrolytic cleavage under thermal, acidic, or alkaline stress[1].

To ensure regulatory compliance and product safety, an analytical procedure must not only quantify the intact Active Pharmaceutical Ingredient (API) but also baseline-resolve all potential degradation products. This application note details the systematic development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is strictly governed by the ICH Q2(R2) guidelines for analytical validation[2] and leverages recent modernization allowances outlined in USP General Chapter <621> [3].

Physicochemical Profiling & Method Design (Causality)

As an expert system, a chromatographic method cannot be developed through trial and error; it must be engineered based on the molecule's physicochemical liabilities.

Structural Risk Assessment

The ester bond in 4-fluorobenzyl 3-methyl-4-nitrobenzoate is the primary site of degradation. Hydrolysis of this bond yields two distinct fragments:

  • 4-fluorobenzyl alcohol: A neutral, moderately retained compound.

  • 3-methyl-4-nitrobenzoic acid: An acidic degradant (estimated pKa ~3.5).

Chromatographic Logic
  • Stationary Phase Selection: To comply with USP <621> modernization strategies, we selected a Superficially Porous Particle (SPP) C18 column[4]. SPP columns (core-shell technology) provide UHPLC-like efficiencies at standard HPLC backpressures, allowing for sharper peaks and faster run times without requiring a full system upgrade.

  • Mobile Phase & pH Control: Because 3-methyl-4-nitrobenzoic acid will ionize at neutral pH (causing severe peak tailing and retention time shifts), the mobile phase must be buffered at least 1-2 pH units below its pKa. We utilize 0.1% Formic Acid (pH ~2.7) to keep the degradant fully protonated. This also ensures the method remains LC-MS compatible for future impurity identification[5].

  • Detection: The nitrobenzoate and fluorobenzyl groups provide strong UV absorbance. A Diode Array Detector (DAD) set to 254 nm captures both the intact API and its aromatic degradants while allowing for peak purity profiling (spectral extraction).

MethodDev Start Target: 4-fluorobenzyl 3-methyl-4-nitrobenzoate Risk Structural Risk Assessment (Ester Hydrolysis) Start->Risk Chroma Chromatographic Optimization (SPP C18, Acidic Mobile Phase) Risk->Chroma Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal) Chroma->Forced Valid ICH Q2(R2) Validation (Specificity, Linearity, Precision) Forced->Valid USP USP <621> System Suitability & Allowable Adjustments Valid->USP

Workflow for developing a stability-indicating HPLC method aligned with ICH Q2(R2) and USP <621>.

Experimental Protocols

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and DAD.

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN), Formic Acid (99%+ purity).

  • Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm.

Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic degradants.
Mobile Phase B 0.1% Formic Acid in ACNProvides elution strength for the hydrophobic API.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID SPP columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5.0 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 254 nm (Ref: 360 nm)Captures maximum absorbance of aromatic rings.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
2.0 60 40
8.0 10 90
10.0 10 90
10.1 60 40

| 13.0 | 60 | 40 |

Self-Validating Forced Degradation Protocol

To prove the method is "stability-indicating," we must artificially induce degradation. A self-validating protocol requires that every stressed sample is accompanied by a neutralized blank to ensure that any new peaks originate from the API, not the stress reagents[1].

Step-by-Step Stress Procedure:

  • Preparation of Stock: Dissolve 10 mg of API in 10 mL of ACN (1.0 mg/mL).

  • Base Hydrolysis (Primary Risk): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Heat at 60 °C for 30 minutes. Crucial Step: Neutralize with 1 mL of 0.1 N HCl before injection to protect the silica column packing. Dilute to 10 mL with Mobile Phase A.

  • Acid Hydrolysis: Transfer 1 mL of stock. Add 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL.

  • Oxidation: Transfer 1 mL of stock. Add 1 mL of 3% H₂O₂. Store at room temperature for 2 hours. Dilute to 10 mL.

  • Thermal: Expose solid API to 80 °C for 24 hours. Dissolve and dilute to 0.1 mg/mL.

Hydrolysis API 4-fluorobenzyl 3-methyl-4-nitrobenzoate (Intact API, Highly Hydrophobic) Hydrolysis Base/Acid Hydrolysis (Ester Cleavage) API->Hydrolysis Deg1 4-fluorobenzyl alcohol (Moderate Retention) Hydrolysis->Deg1 Deg2 3-methyl-4-nitrobenzoic acid (Early Elution, pH dependent) Hydrolysis->Deg2

Ester hydrolysis pathway of the API and the resulting degradants targeted for HPLC separation.

ICH Q2(R2) Method Validation Results

Following the optimization of the separation, the method was subjected to validation according to the updated ICH Q2(R2) guidelines, which emphasize proving the analytical procedure is fit for its intended purpose across its lifecycle[6].

Specificity & Forced Degradation Summary

The DAD peak purity tool confirmed that the API peak was spectrally pure (Purity Angle < Purity Threshold) across all stress conditions. Base hydrolysis resulted in ~15% degradation, yielding two distinct peaks corresponding to the predicted alcohol and acid fragments.

Table 2: Forced Degradation & Specificity Data

Stress Condition % API Remaining Major Degradants Elution Peak Purity Match Resolution (Rs)
Control (Unstressed) 100.0% None > 99.9% N/A
Base (0.1 N NaOH, 60°C) 84.5% 2.8 min (Acid), 4.1 min (Alcohol) > 99.5% > 3.5
Acid (0.1 N HCl, 60°C) 92.1% 2.8 min (Acid), 4.1 min (Alcohol) > 99.8% > 3.5
Oxidation (3% H₂O₂, RT) 98.2% Minor unknown at 6.5 min > 99.9% > 5.0

| Thermal (80°C, 24h) | 99.5% | None | > 99.9% | N/A |

Linearity, Precision, and Accuracy

The method demonstrated exceptional quantitative reliability, fulfilling all compendial system suitability requirements.

Table 3: ICH Q2(R2) Validation Metrics

Validation Parameter ICH Q2(R2) Acceptance Criteria Observed Result Status
Linearity (Range) R² ≥ 0.999 (50% to 150% of target) R² = 0.9998 (5 - 150 µg/mL) Pass
Method Precision %RSD ≤ 2.0% (n=6 injections) %RSD = 0.45% Pass
Accuracy (Recovery) 98.0% - 102.0% recovery 99.2% - 100.8% Pass

| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL | Pass |

USP <621> Compliance and Lifecycle Management

A critical aspect of modern method development is ensuring adaptability. The revised USP <621> guidelines allow for adjustments in gradient methods and the transition from totally porous particles (TPP) to superficially porous particles (SPP) without requiring full revalidation, provided system suitability is maintained[4],[7].

By establishing this method on a 2.7 µm SPP column, laboratories can scale the method geometrically to a 1.9 µm UHPLC column in the future. According to USP <621>, maintaining the ratio of column length to particle size ( L/dp ) within -25% to +50% allows for seamless method transfer, significantly reducing solvent waste and analysis time while maintaining the validated separation logic.

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for 4-fluorobenzyl 3-methyl-4-nitrobenzoate. By anticipating the chemical liability of ester hydrolysis, the chromatographic conditions were rationally designed to separate the hydrophobic API from its polar and acidic degradants. The method is fully validated in accordance with ICH Q2(R2) standards and optimized for modern laboratory environments under USP <621> allowances.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Chromatography Method Modernization per USP <621> Revisions Agilent Technologies URL
  • Understanding the Latest Revisions to USP <621> Agilent Technologies URL
  • USP 621 Changes: HPLC Method Translation Element Lab Solutions URL
  • International Research Journal of Pharmacy and Medical Sciences (IRJPMS)
  • Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride (Ester Hydrolysis Case Study)

Sources

Method

Application Note: A Comprehensive Guide to the Scalable Synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate in Batch Reactors

Abstract This document provides a detailed technical guide for the synthesis and scale-up of 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. We move beyond a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the synthesis and scale-up of 4-fluorobenzyl 3-methyl-4-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. We move beyond a simple recitation of steps to provide a rationale-driven protocol, emphasizing process safety, reaction kinetics, and purification strategies essential for transitioning from bench-scale to pilot-plant production in batch reactors. The protocols herein are designed to be self-validating systems, incorporating in-process controls and a deep understanding of the underlying chemical and physical principles. This guide is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.

Introduction and Strategic Overview

4-Fluorobenzyl 3-methyl-4-nitrobenzoate is an ester characterized by a nitroaromatic acid moiety and a fluorinated benzyl alcohol component.[1] Its synthesis is of interest for the development of novel active pharmaceutical ingredients (APIs) and functional materials. The primary challenge in its production lies not in the fundamental chemistry—an esterification—but in the safe and efficient execution of this reaction at scale.

The presence of a nitro group on the aromatic ring introduces significant safety considerations. Aromatic nitro compounds are known to be energetic and can undergo exothermic decomposition at elevated temperatures or in the presence of contaminants, posing a risk of runaway reactions.[2][3] Therefore, a robust process safety assessment is paramount.

This guide focuses on a two-step, one-pot synthesis strategy proceeding through an acyl chloride intermediate. This classic approach is selected for its high reactivity, favorable kinetics, and amenability to scale, which often circumvents the equilibrium limitations of direct Fischer esterification and the stoichiometric byproduct challenges of coupling-reagent-based methods like the Steglich or Mitsunobu reactions.[4][5][6]

Rationale for Synthetic Route Selection

While methods like Steglich (DCC/DMAP) or Mitsunobu (DEAD/PPh₃) esterification offer mild reaction conditions, they present significant challenges on a larger scale.[4][7][8]

  • Steglich Esterification: The dicyclohexylurea (DCU) byproduct is often difficult to filter at scale, and the cost of carbodiimide reagents can be prohibitive.[4][9]

  • Mitsunobu Reaction: This reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[5][10] Furthermore, the reagents are expensive and have their own safety concerns.[8][10]

The conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol, is a highly reliable and cost-effective alternative. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture and neutralized in a scrubber system, simplifying product isolation. However, thionyl chloride itself is a corrosive and hazardous reagent that must be handled with extreme care.[11][12][13][14][15]

Reaction Chemistry and Mechanism

The overall synthesis is a two-step process performed in a single pot:

  • Activation: 3-methyl-4-nitrobenzoic acid is converted to 3-methyl-4-nitrobenzoyl chloride using thionyl chloride.

  • Esterification: The in-situ generated acyl chloride reacts with 4-fluorobenzyl alcohol to form the desired ester.

ReactionMechanism cluster_products Intermediates & Products Acid 3-methyl-4-nitrobenzoic acid AcylChloride 3-methyl-4-nitrobenzoyl chloride (Intermediate) Acid->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Alcohol 4-fluorobenzyl alcohol Ester 4-fluorobenzyl 3-methyl-4-nitrobenzoate (Final Product) AcylChloride->Ester Byproducts SO₂ (g) + HCl (g)

Caption: Overall two-step, one-pot reaction scheme.

Process Safety and Hazard Analysis

Scaling up this process requires a shift in mindset from reaction completion to reaction control. The primary hazard is a thermal runaway event driven by the decomposition of the nitroaromatic compound.[2][16]

Key Hazards:

  • Thermal Instability: Organic nitro compounds can decompose exothermically at elevated temperatures. This decomposition can be catalyzed by impurities or incompatible materials.[2][3]

  • Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water, releasing toxic HCl and SO₂ gases.[11][13][14] All operations must be conducted in a well-ventilated fume hood or a closed reactor system vented to a scrubber.

  • Exothermic Reactions: Both the formation of the acyl chloride and the subsequent esterification are exothermic. Uncontrolled addition of reagents can lead to a rapid temperature increase.

  • Gas Evolution: The reaction of thionyl chloride generates HCl and SO₂. The system must be adequately vented to prevent pressure buildup.

Safety Procedures:

  • Calorimetry Studies: Before any scale-up, Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) should be performed to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[16][17] This data is critical for designing an adequate cooling system.

  • Strict Temperature Control: The reactor must be equipped with an efficient cooling system (e.g., jacketed vessel with a thermal control unit) and calibrated temperature probes.[17]

  • Controlled Addition: Thionyl chloride must be added slowly and sub-surface to a well-stirred solution to ensure localized heat is dissipated effectively.[3]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture, which would react with thionyl chloride.[12]

  • Emergency Preparedness: An emergency quench plan (e.g., addition of a cold, inert solvent) should be in place before starting the reaction.

Bench-Scale Protocol (10 g Scale)

This protocol establishes a baseline for yield, purity, and reaction parameters.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

Reagents:

Reagent MW ( g/mol ) Amount Moles Equivalents
3-methyl-4-nitrobenzoic acid 181.15 10.0 g 0.0552 1.0
Thionyl chloride (SOCl₂) 118.97 9.85 g (5.9 mL) 0.0828 1.5
4-fluorobenzyl alcohol 126.13 7.64 g (6.5 mL) 0.0606 1.1
Toluene - 100 mL - -

| Pyridine (catalyst) | 79.10 | 0.44 g (0.45 mL) | 0.0055 | 0.1 |

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with 3-methyl-4-nitrobenzoic acid (10.0 g) and toluene (100 mL). Begin stirring under a nitrogen atmosphere.

  • Acyl Chloride Formation: Add pyridine (0.45 mL) to the slurry. Slowly add thionyl chloride (5.9 mL) dropwise via the dropping funnel over 30 minutes. Causality: Pyridine catalyzes the formation of the acyl chloride. Slow addition is critical to control the initial exotherm and gas evolution.

  • Reaction: After the addition is complete, slowly heat the mixture to 70-75°C and hold for 2-3 hours. The reaction can be monitored by quenching a small sample with methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Esterification: Cool the reaction mixture to 40-50°C. Add 4-fluorobenzyl alcohol (6.5 mL) dropwise over 20 minutes. Causality: Cooling before adding the alcohol prevents an overly vigorous reaction between the highly reactive acyl chloride and the alcohol.

  • Completion: After the addition, heat the mixture back to 70-75°C and stir for an additional 1-2 hours until the acyl chloride is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water. Transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.[18][19] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.[20] Dry under vacuum.

Scale-Up to a 20 L Jacketed Batch Reactor

Scaling up from 10 g to ~2 kg (a 200-fold increase) is a significant step that requires careful consideration of physical and chemical parameters.

Key Scale-Up Principles
  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up.[21] This means the reactor's ability to remove heat is less efficient relative to the heat being generated. This is the single most critical factor for this exothermic, nitro-containing reaction. The reaction temperature must be maintained at a lower setpoint initially to compensate for the slower heat removal.

  • Mixing: Efficient mixing is crucial to prevent localized "hot spots" during reagent addition and to ensure uniform temperature distribution.[17] Magnetic stirring is inadequate; overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) is required.

  • Reagent Addition Time: The addition of thionyl chloride must be significantly extended to allow the reactor's cooling system to keep pace with the heat generation.[22]

  • Process Analytical Technology (PAT): At this scale, relying solely on TLC is insufficient. In-situ monitoring with probes (e.g., FTIR) can provide real-time data on reactant consumption and product formation, enhancing safety and control.

Pilot-Scale Protocol (2 kg Scale)

Equipment:

  • 20 L glass-lined or Hastelloy jacketed batch reactor

  • Overhead mechanical stirrer with a pitched-blade turbine or retreat curve impeller

  • Baffled reactor design

  • Calibrated temperature probe (bottom discharge value and/or baffle-mounted)

  • Inlet for controlled, sub-surface reagent addition

  • Condenser vented to a chemical scrubber system

  • Automated thermal control unit for the reactor jacket

Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification cluster_qc Quality Control Inert Inert Reactor (N₂ Purge) Charge_Acid Charge Acid & Solvent Inert->Charge_Acid Add_SOCl2 Controlled Addition of SOCl₂ Charge_Acid->Add_SOCl2 Heat_1 Heat to 70°C (Hold 3-4h) Add_SOCl2->Heat_1 Cool_1 Cool to 45°C Heat_1->Cool_1 Add_Alcohol Controlled Addition of Alcohol Cool_1->Add_Alcohol Heat_2 Heat to 70°C (Hold 2-3h) Add_Alcohol->Heat_2 Cool_2 Cool to RT Heat_2->Cool_2 Quench Transfer to Quench Vessel Cool_2->Quench Wash Aqueous Washes (NaHCO₃, Brine) Quench->Wash Concentrate Solvent Swap/ Concentration Wash->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Dry Vacuum Drying Recrystallize->Dry QC Final Product Analysis (HPLC, NMR) Dry->QC

Caption: Pilot-scale production workflow diagram.

Reagents:

Reagent Amount Moles Equivalents Justification for Change
3-methyl-4-nitrobenzoic acid 2.00 kg 11.04 1.0 Target Scale
Thionyl chloride (SOCl₂) 1.71 kg (1.03 L) 14.35 1.3 Reduced equivalents to minimize excess corrosive reagent and exotherm.
4-fluorobenzyl alcohol 1.53 kg (1.29 L) 12.14 1.1 Maintained slight excess to ensure full conversion of acyl chloride.
Toluene 16 L - - Increased solvent ratio (8 L/kg) to aid in heat transfer and maintain fluidity.

| Pyridine (catalyst) | 87 g (89 mL) | 1.10 | 0.1 | Maintained catalytic loading. |

Procedure:

  • System Preparation: Ensure the reactor and all transfer lines are clean and dry. Purge the reactor with nitrogen for at least 30 minutes.

  • Charging: Charge the reactor with 3-methyl-4-nitrobenzoic acid (2.00 kg) and toluene (16 L). Start agitation at a speed sufficient to create a vortex and suspend the solids (e.g., 150-200 RPM).

  • Acyl Chloride Formation: Add pyridine (89 mL). Set the jacket temperature to 20°C. Begin the sub-surface addition of thionyl chloride (1.03 L) via a metering pump over a period of 2-3 hours . Monitor the internal temperature closely; it should not exceed 35°C during the addition. Causality: The extended addition time is the primary control strategy for managing the reaction exotherm at this scale.[21][22]

  • Reaction Drive: Once the addition is complete, slowly ramp the jacket temperature to heat the batch to an internal temperature of 70-75°C. Hold at this temperature for 3-4 hours, monitoring for completion via a pre-validated in-process control (e.g., HPLC analysis of a quenched sample).

  • Esterification: Cool the reactor contents to an internal temperature of 40-50°C. Add 4-fluorobenzyl alcohol (1.29 L) sub-surface over 1 hour. A mild exotherm is expected; maintain the internal temperature below 60°C.

  • Completion: After the alcohol addition, heat the batch back to 70-75°C and hold for 2-3 hours, again monitoring for completion.

  • Work-up & Isolation:

    • Cool the batch to 20-25°C.

    • In a separate, suitable vessel, prepare a quench solution of 20 L of cold water.

    • Slowly transfer the reactor contents into the agitated quench vessel.

    • Allow the layers to separate and transfer the organic (upper) layer back to the reactor or to another wash vessel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (e.g., 8 L), followed by water (8 L). Causality: The bicarb wash neutralizes residual HCl and any unreacted thionyl chloride, which is crucial for preventing corrosion and ensuring product stability.[19][23]

    • Concentrate the organic layer under vacuum to a minimum agitation volume. A solvent swap to isopropanol may be performed at this stage to facilitate crystallization.

    • Cool the concentrated slurry slowly to 0-5°C to induce crystallization. Hold for at least 2 hours.

    • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer). Wash the cake with cold isopropanol.

    • Dry the product under vacuum at <50°C until a constant weight is achieved.

Analytical Quality Control

The final product must be analyzed to confirm its identity and purity, ensuring it meets specifications.

TestMethodSpecification (Example)
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of 4-fluorobenzyl 3-methyl-4-nitrobenzoate
Purity HPLC (UV detection)≥ 99.0% area
Melting Point Capillary MethodReport range (e.g., 74-78°C)[20]
Residual Solvents GC-HSToluene ≤ 890 ppm, Isopropanol ≤ 5000 ppm

References

  • Alpha Chemika. THIONYL CHLORIDE For Synthesis - Laboratory Chemicals. Alpha Chemika. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Grokipedia. Steglich esterification. Grokipedia. [Link]

  • Urben, P. G. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • University of California. SOP 0079 - Thionyl Chloride - Standard Operating Procedures. University of California, Riverside. [Link]

  • PENTA. Thionyl chloride. PENTA. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • Google Patents. US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • Google Patents. US4304925A - Process for purifying esters.
  • MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Reddit. Trouble with Steglich Esterification. Reddit. [Link]

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. [Link]

  • PubMed. Enzymatic synthesis and purification of aromatic coenzyme a esters. National Center for Biotechnology Information. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]

  • ACS Publications. Practical Approach for Quantitative Green Esterifications. ACS Publications. [Link]

  • YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. Science Ready. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • UHasselt Document Server. Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Hasselt University. [Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Royal Society of Chemistry. Preparation of methyl 3-nitrobenzoate. Royal Society of Chemistry. [Link]

  • Google Patents. US3948972A - Esterification of nitrobenzoic acids.
  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • The Chemical Engineer. Rules of Thumb: Scale-up. The Chemical Engineer. [Link]

  • CatSci Ltd. SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. [Link]

  • Organic Syntheses. METHYL m-NITROBENZOATE. Organic Syntheses. [Link]

  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Truman State University. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • PatSnap. Preparation method of 3-methyl-4-nitrobenzoic acid. PatSnap. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate

Introduction: Unlocking the Synthetic Potential of a Bifunctional Linker In the landscape of modern organic synthesis, the development of novel molecular scaffolds is paramount for advancing drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Linker

In the landscape of modern organic synthesis, the development of novel molecular scaffolds is paramount for advancing drug discovery and materials science. The compound 4-fluorobenzyl 3-methyl-4-nitrobenzoate presents a unique bifunctional architecture, integrating two distinct and selectively addressable reactive sites for cross-coupling reactions. This molecule comprises a benzylic ester moiety, susceptible to C(sp³)–O bond cleavage, and a nitroaromatic group, which can undergo denitrative coupling through C(sp²)–NO₂ bond activation.[1][2][3][4] This dual reactivity opens avenues for sequential and orthogonal functionalization, enabling the construction of complex molecular architectures from a single, versatile building block.

The fluorine substituent on the benzyl group provides a valuable spectroscopic tag for ¹⁹F NMR analysis and can modulate the electronic properties and metabolic stability of derivative compounds. The methyl and nitro groups on the benzoate moiety influence its reactivity and provide handles for further transformations.[5]

This technical guide provides a comprehensive exploration of the potential cross-coupling applications of 4-fluorobenzyl 3-methyl-4-nitrobenzoate. We will delve into the mechanistic underpinnings of activating its distinct reactive centers and provide detailed, field-proven protocols for two key transformations: a nickel-catalyzed Suzuki-Miyaura coupling at the benzylic position and a palladium-catalyzed denitrative Sonogashira coupling.

Scientific Foundation: Deconstructing the Reactivity

The synthetic utility of 4-fluorobenzyl 3-methyl-4-nitrobenzoate hinges on the selective activation of either the benzylic C-O bond or the aromatic C-NO₂ bond.

Part 1: The Benzylic Ester as a Cross-Coupling Electrophile

Traditionally, benzylic halides have been the workhorses for introducing benzyl groups in cross-coupling reactions. However, recent advancements have enabled the use of more diverse electrophiles, including benzylic esters.[6][7] Nickel catalysis has been particularly effective in promoting the stereospecific cross-coupling of benzylic esters with various nucleophiles.[6][8] The mechanism is believed to involve the oxidative addition of the C-O bond to a low-valent nickel center. The presence of a π-system in the arene substituent can accelerate this process.[6]

Application Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of the Benzylic Ester

This protocol details the cross-coupling of the 4-fluorobenzyl moiety with an arylboronic acid, a transformation that forges a new C(sp³)–C(sp²) bond. This reaction is particularly useful for synthesizing diarylmethane scaffolds, which are prevalent in pharmaceuticals.[8][9]

Rationale for Experimental Design

The choice of a nickel catalyst is predicated on its demonstrated ability to cleave the relatively inert C-O bonds of benzylic esters.[6] A bidentate phosphine ligand like dppe (1,2-bis(diphenylphosphino)ethane) is selected to stabilize the nickel catalyst and promote the desired reactivity.[6] A strong base, such as potassium phosphate, is required to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10][11] Anhydrous conditions are crucial to prevent the deactivation of the catalyst and the hydrolysis of the boronic acid.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk flask reagents Add 4-fluorobenzyl 3-methyl-4-nitrobenzoate, arylboronic acid, and K₃PO₄ start->reagents catalyst Add NiCl₂(dppe) reagents->catalyst solvent Add anhydrous 1,4-dioxane catalyst->solvent degas Degas with N₂/vacuum cycles solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with H₂O cool->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize product purify->end G pd0 Pd(0)L₂ pd2_nitro L₂Pd(II)(Ar)(NO₂) pd0->pd2_nitro Oxidative Addition (Ar-NO₂) pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_nitro->pd2_alkyne Transmetalation (from Cu-C≡CR) pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR

Sources

Method

Application Note: Formulation and Mechanistic Profiling of 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate in Advanced Agrochemicals

Target Audience: Formulation Scientists, Agrochemical Researchers, and Pesticide Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Pesticide Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The development of modern agrochemicals increasingly relies on the hybridization of proven pharmacophores to overcome pest resistance and improve environmental profiles. 4-Fluorobenzyl 3-methyl-4-nitrobenzoate is a highly lipophilic, synthetic ester that functions as an advanced pro-pesticide. By covalently linking a fluorinated benzyl moiety with a nitroaromatic system, this molecule leverages two distinct biochemical pathways for targeted efficacy.

The Pharmacophore Synergy
  • The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom at the para position of the benzyl ring significantly enhances the molecule's lipophilicity, facilitating rapid penetration through waxy plant cuticles and insect exoskeletons. Furthermore, the high bond dissociation energy of the C–F bond imparts metabolic stability, preventing rapid deactivation by cytochrome P450 monooxygenases[1]. Similar fluorobenzyl scaffolds have demonstrated superior efficacy in novel agricultural bactericides and fungicides[2].

  • The 3-Methyl-4-Nitrobenzoate Toxiphore: Nitroaromatic compounds act as potent pro-toxicants in biological systems. Upon entering the target pathogen or pest, the ester bond is hydrolyzed, releasing 3-methyl-4-nitrobenzoic acid. The nitro group then undergoes bioreduction catalyzed by target-specific nitroreductases, generating highly reactive hydroxylamine or aniline intermediates. This reductive pathway induces severe oxidative stress and cellular toxicity[3].

Physicochemical Profiling & Formulation Strategy

Because 4-fluorobenzyl 3-methyl-4-nitrobenzoate is virtually insoluble in water, formulating it as an Emulsifiable Concentrate (EC) is the most thermodynamically stable and field-viable approach. The EC formulation utilizes an aromatic hydrocarbon solvent system paired with a precisely balanced emulsifier blend to ensure spontaneous micro-emulsification upon dilution in the spray tank.

Table 1: Physicochemical Properties of the Active Ingredient (AI)
PropertyValueFormulation Implication
Molecular Formula C₁₅H₁₂FNO₄High carbon content dictates non-polar solvent selection.
Molecular Weight 289.26 g/mol Optimal size for cuticular diffusion.
LogP (Estimated) ~3.8 - 4.2Highly lipophilic; ideal for Emulsifiable Concentrates (EC).
Water Solubility < 0.1 mg/LPrecludes the use of aqueous Soluble Concentrates (SL).
Hydrolytic Stability Stable at pH 5-7Requires a slightly acidic to neutral formulation microenvironment.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in each step to ensure researchers understand why specific conditions are maintained, minimizing batch-to-batch variability.

Protocol 1: Synthesis of 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate

This procedure utilizes a bimolecular nucleophilic substitution (Sₙ2) reaction, exploiting the high reactivity of the benzylic carbon in 4-fluorobenzyl bromide[4].

Reagents:

  • 3-Methyl-4-nitrobenzoic acid (1.0 eq, 10 mmol)

  • 4-Fluorobenzyl bromide (1.1 eq, 11 mmol)[1]

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq, 15 mmol)

  • Dimethylformamide (DMF, anhydrous) (30 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend 3-methyl-4-nitrobenzoic acid and K₂CO₃ in anhydrous DMF in a round-bottom flask under an argon atmosphere. Stir at room temperature for 30 minutes. Rationale: K₂CO₃ deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. DMF, a polar aprotic solvent, minimizes anion solvation, accelerating the subsequent Sₙ2 attack.

  • Alkylation: Add 4-fluorobenzyl bromide dropwise over 10 minutes. The para-fluoro substituent subtly modulates the benzylic reactivity through inductive withdrawal, ensuring a clean substitution without competitive side reactions[4].

  • Reaction Monitoring: Heat the mixture to 60°C for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the baseline acid spot validates completion.

  • Quenching & Extraction: Cool to room temperature and pour the mixture into 150 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% NaHCO₃, followed by brine, to remove unreacted acid and DMF.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude ester from hot ethanol to yield pure 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Protocol 2: Preparation of a 100 g/L Emulsifiable Concentrate (EC)

This protocol details the engineering of a stable EC formulation, utilizing a matched-pair surfactant system to achieve a low interfacial tension.

Formulation Recipe (Per 1 Liter):

  • Active Ingredient: 4-Fluorobenzyl 3-methyl-4-nitrobenzoate (100 g)

  • Solvent: Solvesso 150 (Aromatic hydrocarbon) (Up to 1 L volume)

  • Non-ionic Surfactant: Castor oil ethoxylate (EL-40) (40 g)

  • Anionic Surfactant: Calcium dodecylbenzenesulfonate (CaDDBS) (60 g)

Step-by-Step Methodology:

  • Dissolution: Weigh 100 g of the synthesized AI and transfer it to a high-shear mixing vessel. Add 700 mL of Solvesso 150. Mix at 500 RPM at 25°C until complete optical clarity is achieved. Rationale: Solvesso 150 prevents active ingredient crystallization at low temperatures due to its high aromatic content.

  • Surfactant Integration: Slowly add the CaDDBS and EL-40. The 60:40 ratio of anionic to non-ionic surfactants is critical; the bulky ethoxylate chains provide steric hindrance against droplet coalescence, while the anionic headgroups provide electrostatic repulsion.

  • Volume Adjustment & Homogenization: Add Solvesso 150 to reach exactly 1.0 L. Increase shear rate to 1500 RPM for 15 minutes to ensure a homogenous isotropic liquid.

  • Self-Validating QC (CIPAC Methods):

    • Cold Stability (CIPAC MT 39): Store a 50 mL aliquot at 0°C for 7 days. No crystal growth should be observed.

    • Emulsion Stability (CIPAC MT 36): Add 5 mL of the EC to 95 mL of standard hard water (342 ppm CaCO₃) in a 100 mL graduated cylinder. Invert 30 times. A spontaneous, milky-white emulsion must form with <1 mL of cream/free oil separation after 2 hours.

Formulation Stability Data

Table 2: Accelerated Storage Stability of 100 g/L EC Formulation
Storage ConditionAI Content (HPLC)Emulsion Stability (2h)Appearance
Initial (Day 0) 100.2 g/LComplete (0 mL cream)Clear, amber liquid
14 Days @ 54°C 98.9 g/LComplete (<0.5 mL cream)Clear, amber liquid
7 Days @ 0°C 100.1 g/LComplete (0 mL cream)Clear, no crystals
UV Exposure (7 Days) 96.5 g/LComplete (0 mL cream)Slight darkening

Note: The minimal degradation at 54°C confirms the hydrolytic and thermal stability of the ester linkage in the non-aqueous Solvesso environment.

Mechanistic and Workflow Visualizations

Mode of Action: Metabolic Activation Pathway

The following diagram illustrates the dual-pathway activation of the pro-pesticide upon entering the target pest.

MetabolicPathway ProPesticide 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate Esterase Target Organism Esterases ProPesticide->Esterase Enzymatic Hydrolysis Alcohol 4-Fluorobenzyl Alcohol (Lipophilic Penetrant) Esterase->Alcohol Acid 3-Methyl-4-Nitrobenzoic Acid (Toxiphore Precursor) Esterase->Acid Nitroreductase Bacterial/Fungal Nitroreductases Acid->Nitroreductase Bioreduction Hydroxylamine Hydroxylamine / Aniline Derivatives Nitroreductase->Hydroxylamine Toxicity Cellular Toxicity (ROS & DNA Damage) Hydroxylamine->Toxicity Mode of Action

Caption: Metabolic activation pathway showing ester hydrolysis and subsequent nitroreductase-mediated toxicity.

Formulation Engineering Workflow

The diagram below outlines the critical steps in manufacturing the Emulsifiable Concentrate, ensuring quality control at the terminal stage.

FormulationWorkflow AI Active Ingredient (10% w/v) Mixing High-Shear Dissolution AI->Mixing Solvent Aromatic Solvent (Solvesso 150) Solvent->Mixing Homogenization Homogenization (1500 RPM, 25°C) Mixing->Homogenization Surfactants Surfactant Blend (CaDDBS + EL-40) Surfactants->Homogenization QC Quality Control (CIPAC MT 36/39) Homogenization->QC

Caption: Step-by-step workflow for the preparation and validation of the Emulsifiable Concentrate (EC).

References

  • An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity Benchchem
  • An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions Benchchem
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
  • Nitroaromatic Compounds, from Synthesis to Biodegradation PMC - N

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate Synthesis

Welcome to the Application Support Center. Synthesizing 4-fluorobenzyl 3-methyl-4-nitrobenzoate presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing 4-fluorobenzyl 3-methyl-4-nitrobenzoate presents unique mechanistic challenges. The para-nitro group strongly withdraws electron density from the carboxylate, fundamentally altering its reactivity profile, while the 4-fluorobenzyl alcohol requires careful handling to prevent etherification or hydrolysis.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to help you maximize your esterification yields.

Reaction Pathway & Mechanistic Bottlenecks

ReactionPathway A 3-Methyl-4-nitrobenzoic Acid C O-Acylisourea Intermediate A->C DCC B 4-Fluorobenzyl Alcohol B->C D Acylpyridinium Intermediate C->D DMAP (Acyl Transfer) F N-Acylurea (Byproduct) C->F 1,3-Rearrangement E Target Ester (Product) D->E + Alcohol

Steglich esterification pathway highlighting the critical DMAP-mediated acyl transfer step.

Section 1: Diagnostic Q&A and Troubleshooting

Q1: My yields are consistently below 30% using standard Fischer esterification (H₂SO₄/reflux). Why is this happening? A1: The issue lies in the electronic deactivation of your starting material. The strong electron-withdrawing nature of the para-nitro group reduces the electron density on the carbonyl oxygen. This hinders the initial protonation step required to activate the carboxylic acid in a Fischer esterification. Because the reaction is highly reversible, the poor activation rate means the equilibrium heavily favors the starting materials.

Q2: I switched to a Steglich esterification (DCC/DMAP), but I am isolating a waxy solid and getting very low ester conversion. What went wrong? A2: The waxy solid is a mixture of dicyclohexylurea (DCU) and an unwanted N-acylurea byproduct. In a Steglich reaction, DCC forms an O-acylisourea intermediate. Because of your electron-withdrawing nitro group, this intermediate is highly electrophilic and highly unstable. If the 4-fluorobenzyl alcohol does not attack it immediately, it undergoes a rapid intramolecular 1,3-rearrangement to form a dead-end N-acylurea species, which cannot react further[1].

Q3: How do I prevent this 1,3-rearrangement in DCC couplings? A3: You must strictly control the temperature and the catalytic transfer rate.

  • Temperature: Keep the reaction strictly at 0°C during activation. Heat accelerates the rearrangement[2].

  • DMAP Concentration: Ensure you are using at least 5–10 mol% of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly activated acylpyridinium intermediate. This effectively outcompetes the rearrangement pathway and acts as an acyl transfer agent to the alcohol[1][2].

Q4: My ester seems to degrade during the workup phase. How can I prevent this? A4: Benzyl esters are particularly sensitive to harsh aqueous environments. Washing the organic layer with strong acids (like 1M HCl) to remove DMAP can inadvertently hydrolyze your newly formed ester linkage. Causality: The acidic environment protonates the ester oxygen, making the carbonyl carbon susceptible to attack by water. Solution: Use ice-cold 5% citric acid or dilute sodium bisulfate to remove DMAP, followed by ice-cold saturated NaHCO₃ to remove unreacted acid.

Section 2: Quantitative Strategy Comparison

To make an informed decision on your synthetic route, compare the expected outcomes of various esterification methods for this specific substrate.

Esterification MethodReagents / CatalystTypical Yield RangePrimary Byproduct / IssueRecommended Use Case
Fischer H₂SO₄, Reflux20% – 40%Incomplete conversionNot recommended for nitro-aromatics
Steglich DCC, DMAP, DCM60% – 75%N-acylurea, DCU removalWhen mild, neutral conditions are required
Acid Chloride SOCl₂, Et₃N, DCM85% – 95%HCl gas (requires venting)Preferred: Scale-up, maximum yield
Alkylation K₂CO₃, Ar-CH₂Br80% – 90%Over-alkylation (rare)When 4-fluorobenzyl bromide is used
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include visual and chemical checkpoints so you can confirm the success of each mechanistic step in real-time.

Protocol A: Acid Chloride Method (Recommended for Maximum Yield)

Causality: Converting 3-methyl-4-nitrobenzoic acid to its acid chloride completely bypasses the problematic O-acylisourea intermediate, eliminating the risk of N-acylurea formation[3].

  • Activation: Suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Attach a reflux condenser and heat to 40°C.

    • Self-Validation Checkpoint: The suspension will immediately begin to bubble (evolution of SO₂ and HCl gases). The activation is complete only when gas evolution completely ceases and the opaque suspension becomes a clear, homogeneous solution.

  • Concentration: Remove excess thionyl chloride and DCM under reduced pressure to isolate the crude acid chloride.

  • Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. Add 4-fluorobenzyl alcohol (1.1 eq). Slowly add triethylamine (2.0 eq) dropwise.

    • Self-Validation Checkpoint: Immediate formation of a dense, billowing white precipitate (triethylamine hydrochloride) visually confirms that the nucleophilic acyl substitution is successfully occurring.

  • Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Steglich Esterification

Causality: Utilizes DCC/DMAP for mild conditions, but relies on strict thermal and kinetic control to prevent side reactions[1].

  • Preparation: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq), 4-fluorobenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the flask strictly to 0°C in an ice bath.

  • Activation & Coupling: Dissolve DCC (1.1 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Checkpoint: Within 5–10 minutes of the DCC addition, a fine white precipitate of dicyclohexylurea (DCU) will begin to form. If the solution remains perfectly clear after 30 minutes, your DCC has degraded (hydrolyzed in the bottle) and the reaction has failed.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with ice-cold 5% citric acid, followed by ice-cold saturated NaHCO₃.

Troubleshooting Workflow

Troubleshooting Start Yield Optimization Workflow Check1 Is N-acylurea detected? Start->Check1 Fix1 Action: Cool to 0°C & increase DMAP to 10 mol% Check1->Fix1 Yes Check2 Is starting acid unreacted? Check1->Check2 No Fix2 Action: Switch to Acid Chloride Activation Check2->Fix2 Yes Check3 Ester lost during workup? Check2->Check3 No Fix3 Action: Use ice-cold mild aqueous washes Check3->Fix3 Yes

Diagnostic workflow for resolving low yields in 4-fluorobenzyl ester synthesis.

Sources

Optimization

troubleshooting impurities during 4-fluorobenzyl 3-methyl-4-nitrobenzoate crystallization

Welcome to the technical support center for the isolation and purification of 4-fluorobenzyl 3-methyl-4-nitrobenzoate . The crystallization of substituted organic esters is frequently complicated by the structural simila...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 4-fluorobenzyl 3-methyl-4-nitrobenzoate . The crystallization of substituted organic esters is frequently complicated by the structural similarities between the product, unreacted starting materials (e.g., 4-fluorobenzyl alcohol, 3-methyl-4-nitrobenzoic acid), and side products.

This guide is designed for researchers and process chemists to troubleshoot impurity entrapment, understand the thermodynamic and kinetic causality behind these issues, and implement self-validating protocols to ensure high-purity drug substance intermediates.

Section 1: Mechanistic Diagnostic FAQs

Q1: Why does my 4-fluorobenzyl 3-methyl-4-nitrobenzoate "oil out" instead of forming distinct crystals, and how does this impact purity? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystalline nucleation can occur[1]. This is a kinetic phenomenon often triggered by rapid cooling or high supersaturation[2]. Causality: The solute molecules in these oil droplets have high mobility and lack a rigid lattice, making the droplets an excellent solvent for structurally similar impurities like unreacted 4-fluorobenzyl alcohol[1]. When these droplets eventually solidify, they trap these impurities, leading to amorphous aggregates or highly impure crystals[3]. Preventing LLPS is critical for impurity rejection.

Q2: I have residual 3-methyl-4-nitrobenzoic acid in my final product despite multiple recrystallizations. Is this surface adsorption or a solid solution? A2: Structurally similar impurities can incorporate into the product through different mechanisms. A solid solution occurs when the impurity thermodynamically substitutes the product molecule within the crystal lattice[4]. Surface adsorption occurs when the impurity adheres to the exterior of the crystal faces. Causality: Because 3-methyl-4-nitrobenzoic acid shares a significant structural moiety with the ester product, it is highly prone to forming solid solutions. To differentiate the two, you must perform a Step-wise Dissolution (SLIP) test[5]. If the impurity is trapped in the lattice, its ratio to the product will remain constant as the crystal dissolves. If it is surface-adsorbed, the impurity concentration will spike during the initial dissolution phase.

Q3: How does the cooling rate affect the entrapment of solvent and impurities? A3: Rapid cooling generates high supersaturation, which drives fast, uncontrolled crystal growth. Causality: When crystal growth outpaces the diffusion of impurities away from the crystal-liquid interface, the growing crystal surface can encapsulate the impurity-rich mother liquor. This creates "fluid inclusions" (microscopic pockets of trapped solvent and impurities)[6]. A slow, controlled cooling profile within the Metastable Zone Width (MSZW) ensures that molecules have sufficient time to orient perfectly into the lattice, rejecting impurities back into the bulk solution[7].

Section 2: Troubleshooting Workflows

To systematically identify and resolve impurity issues, follow the diagnostic workflow below.

ImpurityWorkflow Start High Impurity in Crystallized Ester Wash Perform Solvent Wash (Surface Adsorption Test) Start->Wash CheckWash Is Impurity Removed? Wash->CheckWash Surface Mechanism: Surface Adsorption Action: Optimize Filtration CheckWash->Surface Yes StepDissolve Perform SLIP Test (Step-wise Dissolution) CheckWash->StepDissolve No CheckDissolve Impurity Profile Constant? StepDissolve->CheckDissolve Lattice Mechanism: Solid Solution Action: Change Solvent CheckDissolve->Lattice Yes Inclusion Mechanism: Fluid Inclusions Action: Optimize Cooling CheckDissolve->Inclusion No (Spikes)

Diagnostic workflow to identify impurity incorporation mechanisms.

LLPSPrevention Supersat Determine MSZW & Solubility Curve (Avoid LLPS Boundary) Cool Cool to Mid-Point of MSZW (Generate Metastable Supersaturation) Supersat->Cool Seed Add High-Purity Seed Crystals (1-3% w/w) Cool->Seed Hold Isothermal Hold (60 min) (Desupersaturation via Growth) Seed->Hold SlowCool Controlled Slow Cooling (0.1 °C/min to 5 °C) Hold->SlowCool Harvest Harvest High-Purity Crystals (Verify via HPLC) SlowCool->Harvest

Seeded cooling crystallization strategy to bypass LLPS boundaries.

Section 3: Self-Validating Experimental Protocols

Protocol A: Step-wise Dissolution (SLIP) Test for Impurity Localization

This protocol determines whether an impurity is trapped inside the crystal lattice (solid solution), trapped in fluid inclusions, or adsorbed on the surface[5].

  • Preparation: Harvest 1.0 g of the impure 4-fluorobenzyl 3-methyl-4-nitrobenzoate crystals. Perform a rapid, cold displacement wash with a non-polar anti-solvent (e.g., cold heptane) to remove bulk mother liquor.

  • Suspension: Suspend the crystals in 50 mL of a solvent mixture where the ester has moderate solubility (e.g., 80:20 Isopropanol/Water) at 25°C under constant agitation.

  • Step-wise Dissolution: Sequentially add 5 mL aliquots of pure solvent. Wait 15 minutes after each addition for equilibrium to establish.

  • Sampling: After each equilibration period, extract a 0.5 mL sample of the liquid phase. Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Analyze each sample via HPLC to quantify the exact mass of the API and the impurity released.

  • Self-Validation Checkpoint (Mass Balance): The sum of the impurity mass quantified across all dissolution aliquots, plus the residual solid, must equal the total impurity mass determined from a fully dissolved 1.0 g control sample. A variance of >5% indicates analytical error, solvent evaporation, or sample degradation, rendering the test invalid.

Protocol B: Seeded Cooling Crystallization to Prevent Oiling Out (LLPS)

This protocol utilizes seeding to consume supersaturation via controlled growth, bypassing the thermodynamic miscibility gap that causes oiling out[2].

  • MSZW Determination: Using an in-line turbidity probe, determine the solubility curve and the cloud point (LLPS boundary) of the ester in your chosen solvent (e.g., Ethyl Acetate/Heptane)[8].

  • Dissolution: Prepare a saturated solution of the crude ester at 60°C. Ensure complete dissolution.

  • Metastable Cooling: Cool the reactor at a rate of 0.5°C/min to 50°C (the mid-point of the Metastable Zone Width, strictly above the LLPS cloud point).

  • Seeding: Introduce 2% w/w of high-purity 4-fluorobenzyl 3-methyl-4-nitrobenzoate seed crystals (pre-milled to a narrow particle size distribution).

  • Isothermal Hold: Hold the reactor isothermally at 50°C for 60 minutes. Causality: This allows the supersaturation to be consumed by crystal growth on the existing seed surfaces rather than triggering secondary nucleation or pushing the system into the emulsion phase[7].

  • Controlled Cooling: Cool to 5°C at a slow, linear rate of 0.1°C/min. Filter and wash the cake.

  • Self-Validation Checkpoint (In-Situ Kinetics): Monitor the process using an in-line FBRM (Focused Beam Reflectance Measurement) probe. The chord length distribution must show a steady, monotonic increase in particle size. A sudden spike in fine counts indicates failed desupersaturation (secondary nucleation), while the appearance of spherical droplet signatures indicates the system has oiled out. If either occurs, the cooling rate must be reduced.

Section 4: Quantitative Data Summary

The following table summarizes the typical impurity rejection metrics based on the identified incorporation mechanism. The Selectivity Coefficient ( α ) quantifies the partition of the impurity between the solid and liquid phases[5].

Impurity Incorporation MechanismTypical Selectivity Coefficient ( α )Purge FactorPrimary Diagnostic Indicator (SLIP Test)Corrective Action
Surface Adsorption < 0.05> 20Rapid impurity spike in first dissolution aliquotOptimize filtration and implement displacement washing
Fluid Inclusions / LLPS 0.10 - 0.303 - 10Erratic impurity spikes during mid-dissolutionImplement Protocol B (Seeding, slower cooling)
Solid Solution (Lattice) > 0.30< 3Constant Impurity/API ratio across all aliquotsChange solvent system to alter thermodynamic activity

Section 5: References

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo[Link]

  • Oiling Out in Crystallization: Define Process Design Space Mettler Toledo[Link]

  • Oiling Out in Crystallization: Detect and Characterize Mettler Toledo[Link]

  • An In-Line Study of Oiling Out and Crystallization ResearchGate[Link]

  • Evaluation and Analysis of Trace Impurity Migration Pathways on the Design of Highly Efficient Solution Crystallization-Based Purification Process ACS Publications[Link]

  • Crystals and Crystal Growth (Chapter 2) - Handbook of Industrial Crystallization Cambridge University Press[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development ACS Publications[Link]

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals CrystEngComm (RSC Publishing)[Link]

Sources

Troubleshooting

resolving NMR signal overlap in 4-fluorobenzyl 3-methyl-4-nitrobenzoate derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who hit a wall when analyzing complex fluorinated aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who hit a wall when analyzing complex fluorinated aromatics.

When working with 4-fluorobenzyl 3-methyl-4-nitrobenzoate derivatives , the aromatic region of the 1 H NMR spectrum (7.0 – 8.5 ppm) often becomes a dense, unassignable block of overlapping multiplets. Rather than immediately escalating to time-consuming 2D NMR techniques or expensive higher-field instruments, we can resolve these overlaps by understanding the physical causality behind them.

Below is our comprehensive troubleshooting guide, structured as a Q&A workflow, complete with self-validating experimental protocols.

Module 1: Diagnostic Q&A and Troubleshooting Workflow

Q1: My standard 1D 1 H spectrum shows a massive, unassignable multiplet block between 7.4 and 8.0 ppm. What is the physical cause of this overlap? A: The overlap is caused by a collision of two distinct spin systems inflated by heteronuclear coupling.

  • The 3-methyl-4-nitrobenzoate moiety forms an AMX or ABX spin system. The highly electron-withdrawing nitro and ester groups deshield protons H-2, H-5, and H-6, pushing them into the 7.8–8.1 ppm range.

  • The 4-fluorobenzyl moiety forms an AA'BB'X system. Fluorine-19 (spin-1/2, 100% abundance) couples to the aromatic protons via scalar ( J ) coupling. The ortho protons experience a 3JHF​ of ~8–10 Hz, and the meta protons experience a 4JHF​ of ~5–6 Hz. This heteronuclear coupling inflates the multiplet width (the "footprint" of the signal on the baseline), causing the fluorobenzyl signals to crash into the nitrobenzoate signals.

Q2: How do I shrink the multiplet footprint of the fluorobenzyl group? A: Apply 1 H{ 19 F} Broadband Decoupling . By continuously irradiating the 19 F resonant frequency during 1 H acquisition, you force rapid spin transitions in the fluorine nuclei. This averages the JHF​ scalar coupling to zero, collapsing the complex AA'BB'X multiplets into a much narrower AA'BB' pseudo-quartet[1].

Q3: I applied 1 H{ 19 F} decoupling, but the nitrobenzoate protons (e.g., H-2 and H-5) are still perfectly overlapping. What is the next logical step? A: Utilize the Aromatic Solvent-Induced Shift (ASIS) . Switch your solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ). Benzene is highly anisotropic and forms transient collision complexes with the polar ester and nitro groups of your molecule. Protons positioned above or below the benzene ring plane experience magnetic shielding (shifting upfield), while those in the plane experience deshielding[2]. Because H-2 and H-5 have different spatial geometries relative to the polar coordinating groups, they interact differently with the C 6​ D 6​ solvent, causing their chemical shifts to drift apart at different rates.

Q4: ASIS shifted the peaks, but homonuclear coupling ( 1 H- 1 H) is still obscuring fine structural assignments. How can I definitively assign the spectrum? A: Run a 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak pulsed field gradients to selectively invert active spins while leaving passive spins unperturbed. This refocuses the evolution of homonuclear scalar couplings, collapsing all remaining multiplets into ultra-high-resolution singlets[3].

Module 2: Decision Matrix & Quantitative Data

To visualize how these techniques resolve overlap, observe the hypothetical chemical shift and multiplet width data for a standard 4-fluorobenzyl 3-methyl-4-nitrobenzoate derivative across different experimental conditions.

Proton AssignmentStandard CDCl₃ (δ ppm)Multiplet Width (Hz)¹H{¹⁹F} in CDCl₃ (δ ppm)ASIS in C₆D₆ (δ ppm)1D PSYCHE (δ ppm)
H-5 (Nitrobenzoate) 7.98 (d)8.57.98 (d)7.70 (d) 7.98 (s)
H-2 (Nitrobenzoate) 7.95 (d)1.57.95 (d)8.10 (d) 7.95 (s)
H-6 (Nitrobenzoate) 7.88 (dd)10.07.88 (dd)7.95 (dd)7.88 (s)
H-2,6 (Fluorobenzyl) 7.45 (m)18.07.45 (d) 7.15 (m)7.45 (s)
H-3,5 (Fluorobenzyl) 7.08 (m)22.07.08 (d) 6.80 (m)7.08 (s)
-CH₂- (Benzyl) 5.35 (s)0.05.35 (s)5.10 (s)5.35 (s)

Notice how H-5 and H-2 overlap severely in CDCl₃ (7.98 vs 7.95 ppm), but ASIS pulls them apart by 0.4 ppm. Furthermore, ¹H{¹⁹F} decoupling significantly reduces the multiplet width of the fluorobenzyl protons.

Workflow Visualization

NMR_Troubleshooting Start Severe ¹H NMR Overlap (7.0 - 8.5 ppm) CheckF Is ¹⁹F-¹H coupling inflating multiplets? Start->CheckF Decouple Apply ¹H{¹⁹F} Broadband Decoupling CheckF->Decouple Yes CheckSolvent Are signals structurally similar but overlapping? CheckF->CheckSolvent No Decouple->CheckSolvent ASIS Perform ASIS (Switch CDCl₃ to C₆D₆) CheckSolvent->ASIS Yes CheckComplex Is homonuclear coupling still obscuring assignments? CheckSolvent->CheckComplex No ASIS->CheckComplex PSYCHE Run 1D PSYCHE Pure Shift NMR CheckComplex->PSYCHE Yes Resolved Unambiguous Peak Assignment Achieved CheckComplex->Resolved No PSYCHE->Resolved

Logical workflow for resolving ¹H NMR aromatic signal overlap in fluorinated derivatives.

Module 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below includes a built-in validation step. This ensures the data you acquire is a true representation of the molecule, not an artifact of poor calibration.

Protocol A: ¹H{¹⁹F} Broadband Decoupling
  • Hardware Verification: Ensure your spectrometer is equipped with a probe capable of dual-tuning for both 1 H (observe) and 19 F (decouple) simultaneously.

  • Pulse Sequence Selection: Load a standard 1D 1 H sequence with inverse gated decoupling (e.g., zgig on Bruker systems) to prevent Nuclear Overhauser Effect (NOE) buildup, which could artificially alter integration values.

  • Power Calibration: Calibrate the 19 F decoupling pulse (using a GARP or WALTZ-16 composite pulse sequence) to ensure complete decoupling across the entire 19 F chemical shift range without causing excessive sample heating.

  • Self-Validation Step: Integrate the isolated benzyl -CH 2​

    • singlet (~5.35 ppm) and set it to 2.00. Integrate the newly decoupled fluorobenzyl aromatic signals. The integral must remain exactly 4.00. If the integral deviates, NOE buildup is occurring, and the relaxation delay (D1) must be increased.
Protocol B: Aromatic Solvent-Induced Shift (ASIS)
  • Sample Preparation: Prepare two identical samples of your derivative at exactly 15 mM concentration. Dissolve Sample A in 0.6 mL of CDCl 3​ and Sample B in 0.6 mL of C 6​ D 6​ . Add 0.05% v/v Tetramethylsilane (TMS) to both.

  • Acquisition: Acquire standard 1D 1 H spectra for both samples at a strictly controlled temperature (e.g., 298 K), as ASIS collision complexes are highly temperature-dependent.

  • Self-Validation Step: Calculate the solvent shift Δδ=δ(CDCl3​)−δ(C6​D6​) . Verify that the TMS internal standard remains exactly at 0.00 ppm in both spectra. If the target overlapping peaks shift by Δδ>0.1 ppm while the TMS remains fixed, the differential shielding is verified. This confirms the resolution is due to solvent anisotropy, not a referencing error.

Protocol C: 1D PSYCHE (Pure Shift NMR)
  • Pulse Calibration: Accurately calibrate the 90° 1 H hard pulse on your specific sample.

  • Parameter Optimization: Set the PSYCHE flip angle ( β ) to between 15° and 20°. A lower flip angle increases spectral purity (fewer artifacts) but decreases signal-to-noise ratio (S/N).

  • Chirp Pulse Setup: Apply a double chirp pulse (typically 30 ms duration with a 10 kHz sweep width) during the evolution time to decouple the homonuclear spin system.

  • Self-Validation Step: Examine the 3-methyl singlet (~2.60 ppm). Because it has no adjacent protons, it should appear as a perfect singlet in both standard and PSYCHE spectra. If the methyl peak in the PSYCHE spectrum shows "chunking" artifacts or significant signal loss compared to the standard spectrum, the weak pulsed field gradient used for spatial selection is miscalibrated and must be adjusted.

References

1.[3] Title: PSYCHE Pure Shift NMR Spectroscopy Source: Chemistry - A European Journal URL:

2.[2] Title: A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns Source: Thieme Connect URL:

3.[1] Title: NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA Source: PubMed Central (NIH) URL:

Sources

Optimization

Technical Support Center: Catalyst Optimization for 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and chemoselective bottlenecks associated with 4-fluorobenzyl 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and chemoselective bottlenecks associated with 4-fluorobenzyl 3-methyl-4-nitrobenzoate .

This molecule presents a classic chemoselectivity challenge in drug development: it contains a reducible nitroarene, a highly labile benzylic ester, and a fluorinated aromatic ring. Standard catalytic approaches often lead to sluggish reaction rates or catastrophic side reactions (such as ester cleavage). This guide provides field-proven, self-validating protocols to optimize your catalyst selection.

🔬 Troubleshooting Guide & FAQs

FAQ 1: Nitro Reduction Rate & Chemoselectivity

Q: I am trying to reduce the nitro group of 4-fluorobenzyl 3-methyl-4-nitrobenzoate to an amine. Standard Palladium on Carbon (Pd/C) with H₂ cleaves my ester, but milder catalysts (like Iron powder/NH₄Cl) are taking >24 hours. How can I increase the reaction rate without destroying the benzyl ester?

The Causality: Standard Pd/C is highly active for the oxidative addition into benzylic C–O bonds. When you use Pd/C under hydrogen gas, the catalyst does not just reduce the nitro group; it initiates rapid hydrogenolysis of the 4-fluorobenzyl ester, yielding 4-amino-3-methylbenzoic acid and 4-fluorotoluene as undesired byproducts.

While switching to a Béchamp reduction (Iron/NH₄Cl) protects the ester, the reaction is heterogeneous and kinetically limited by the surface area of the iron powder, resulting in unacceptably slow reaction rates.

The Solution: Transition to a Sodium Borohydride (NaBH₄) / Iron(II) Chloride (FeCl₂) catalytic system[1]. In this system, NaBH₄ reduces the transition metal salt (FeCl₂) in situ to form highly active, zero-valent iron nanoparticles. These nanoparticles act as an exceptionally fast, high-surface-area catalyst that selectively reduces the nitro group to an amine at room temperature. Because the system avoids hydrogen gas and palladium, the benzylic ester remains 100% intact, and the reaction rate is increased exponentially compared to bulk iron powder[1].

G SM 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate PdC H2, Pd/C (Standard Approach) SM->PdC FeCl2 NaBH4, FeCl2 (Optimized Catalyst) SM->FeCl2 Cleaved 4-Amino-3-Methylbenzoic Acid + 4-Fluorotoluene (Ester Cleaved!) PdC->Cleaved Hydrogenolysis (Fast) Desired 4-Fluorobenzyl 4-Amino-3-Methylbenzoate (Target Achieved rapidly) FeCl2->Desired Chemoselective (Fast)

Figure 1: Chemoselectivity pathways in the reduction of 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

FAQ 2: Esterification Synthesis Rate

Q: I am synthesizing 4-fluorobenzyl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid and 4-fluorobenzyl alcohol. My acid-catalyzed Fischer esterification is stalling at 40% conversion. How do I force this reaction to completion faster?

The Causality: The nitro group on your starting benzoic acid is strongly electron-withdrawing. This deactivates the carbonyl carbon, making direct nucleophilic attack by 4-fluorobenzyl alcohol thermodynamically unfavorable and kinetically slow. Fischer esterification relies on an equilibrium that is difficult to push forward with deactivated substrates.

The Solution: Abandon acid catalysis and utilize a Steglich Esterification driven by EDC·HCl (coupling agent) and DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst[2]. DMAP accelerates the reaction rate by intercepting the sluggish O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium ion. This intermediate is vastly more reactive toward alcohols, bypassing the kinetic bottleneck and driving the reaction to >90% yield in a few hours at room temperature[2].

DMAP Acid 3-Methyl-4-Nitrobenzoic Acid + EDC O_Acyl O-Acylisourea Intermediate (Kinetically Slow) Acid->O_Acyl Activation N_Acyl N-Acylpyridinium Intermediate (Highly Electrophilic) O_Acyl->N_Acyl + DMAP (Fast) DMAP DMAP Catalyst (Hyper-nucleophile) N_Acyl->DMAP Catalyst Regeneration Product 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate N_Acyl->Product + 4-Fluorobenzyl Alcohol

Figure 2: The catalytic cycle of DMAP accelerating the Steglich esterification rate.

📊 Quantitative Catalyst Comparison Data

When selecting a catalyst for the downstream reduction of this ester, balancing rate and selectivity is critical. Below is a synthesized comparison of catalytic performance based on standard reaction profiles for ester-substituted nitroarenes.

Catalyst SystemReaction TimeEster RetentionHydrodefluorination RiskPrimary Drawback
10% Pd/C + H₂ < 1 Hour0% (Cleaved) ModerateComplete destruction of benzyl ester.
5% Pt/C + H₂ 4 - 6 Hours~85%LowModerate rate; requires specialized pressure vessels.
Iron Powder / NH₄Cl 12 - 24 Hours100%NoneExtremely slow reaction rate; difficult workup.
NaBH₄ / FeCl₂ (Cat.) 1 - 2 Hours 100% None Generates hydrogen gas in situ; requires venting.

🧪 Validated Experimental Protocols

Protocol A: High-Rate Chemoselective Nitro Reduction

Purpose: To reduce the nitro group to an amine rapidly without cleaving the 4-fluorobenzyl ester.

  • Setup: In a thoroughly dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (to release evolved H₂ gas), dissolve 1.0 mmol of 4-fluorobenzyl 3-methyl-4-nitrobenzoate in 10 mL of absolute ethanol.

  • Catalyst Precursor Addition: Add 0.2 mmol (20 mol%) of anhydrous Iron(II) Chloride (FeCl₂) to the solution. Stir for 5 minutes at room temperature until fully dispersed[1].

  • Reduction Initiation: Weigh out 2.5 mmol of Sodium Borohydride (NaBH₄). Add the NaBH₄ to the stirring solution in small portions over 10 minutes to control the exothermic evolution of hydrogen gas.

  • Observation: The solution will rapidly turn dark/black, indicating the in situ formation of the active zero-valent iron catalytic species.

  • Monitoring: Stir at room temperature (25°C). Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 1.5 hours[1].

  • Workup: Quench the reaction carefully with 5 mL of saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove the iron catalyst. Extract the filtrate with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Accelerated Steglich Esterification

Purpose: To synthesize the target ester rapidly from deactivated starting materials.

  • Setup: In a flame-dried flask under nitrogen, dissolve 1.0 mmol of 3-methyl-4-nitrobenzoic acid and 1.1 mmol of 4-fluorobenzyl alcohol in 10 mL of anhydrous Dichloromethane (DCM)[2].

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of DMAP. Self-Validation Check: The reaction will not proceed at a meaningful rate until the coupling agent is added.

  • Coupling: Cool the flask to 0°C in an ice bath. Add 1.2 mmol of EDC·HCl in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The DMAP catalyst will continuously cycle, driving the reaction forward[2].

  • Workup: Dilute with an additional 10 mL of DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

📚 References

  • Duncalf, D. J., & various authors. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances.[Link]

Sources

Troubleshooting

overcoming steric hindrance in 4-fluorobenzyl 3-methyl-4-nitrobenzoate synthesis

Topic: Overcoming Steric and Electronic Bottlenecks in 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric and Electronic Bottlenecks in 4-Fluorobenzyl 3-Methyl-4-Nitrobenzoate Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing 4-fluorobenzyl 3-methyl-4-nitrobenzoate presents a unique intersection of electronic deactivation and transition-state steric hindrance. While the 3-methyl group is meta to the carboxylic acid—leaving the ortho positions technically unhindered—the strongly electron-withdrawing 4-nitro group fundamentally alters the reaction's kinetics. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you bypass these synthetic roadblocks.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my Steglich esterification (DCC/DMAP) yield mostly unreactive byproducts instead of the desired ester? A1: The failure is caused by a kinetic mismatch in the reaction's transition state. The 4-nitro group strongly withdraws electron density, making the carbonyl carbon highly electrophilic. When activated by N,N'-dicyclohexylcarbodiimide (DCC), the resulting O-acylisourea intermediate is highly unstable. Simultaneously, the bulky dicyclohexyl groups create a sterically congested transition state, slowing down the nucleophilic attack of 4-fluorobenzyl alcohol. This kinetic delay allows the unstable O-acylisourea to undergo a rapid, irreversible 1,3-acyl migration to form a dead-end [1].

Q2: Will increasing the amount of DMAP solve this steric issue? A2: Only partially. While 4-dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst that can intercept the O-acylisourea before it rearranges[2], the inherent steric bulk of the 3-methyl group combined with the DCC intermediate still suppresses overall yields. For highly deactivated and hindered systems, bypassing the carbodiimide pathway entirely is more effective.

Q3: What is the most reliable method to overcome this transition-state steric hindrance? A3: The Acid Chloride method. By reacting the 3-methyl-4-nitrobenzoic acid with [3] or oxalyl chloride, you generate an acyl chloride. This intermediate is sterically compact and highly electrophilic, completely eliminating the bulky transition state and allowing for rapid, high-yielding attack by [4].

Part 2: Diagnostic Workflows & Mechanistic Pathways

To determine the best course of action for your specific reaction conditions, follow the diagnostic decision tree below.

G Start Low Ester Yield? Check1 Is N-acylurea byproduct present? Start->Check1 Sol1 Increase DMAP or Switch to EDC/HOBt Check1->Sol1 Yes Check2 Is the coupling intermediate too sterically hindered? Check1->Check2 No Sol2 Convert to Acid Chloride (SOCl2 / Oxalyl Chloride) Check2->Sol2 Yes Check3 Is alcohol nucleophilicity insufficient? Check2->Check3 No Sol3 Use stronger base (e.g., DIPEA, TEA) Check3->Sol3 Yes

Troubleshooting decision tree for hindered esterifications.

Mechanism cluster_steglich Carbodiimide Pathway (Sterically Hindered) cluster_chloride Acid Chloride Pathway (Compact) Acid 3-Methyl-4-nitrobenzoic acid DCC DCC / DMAP Acid->DCC SOCl2 SOCl2 or (COCl)2 Acid->SOCl2 O_Acyl O-Acylisourea (Bulky Intermediate) DCC->O_Acyl N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-rearrangement Ester 4-Fluorobenzyl 3-methyl-4-nitrobenzoate O_Acyl->Ester Slow attack by alcohol Acyl_Cl Acid Chloride (Highly Electrophilic) SOCl2->Acyl_Cl Acyl_Cl->Ester Rapid attack by alcohol

Mechanistic divergence between bulky carbodiimide and compact acid chloride pathways.

Part 3: Quantitative Method Comparison

To illustrate the impact of transition-state bulk on the esterification of deactivated benzoic acids, compare the standard coupling methodologies below:

Coupling MethodReagentsIntermediate Steric BulkSusceptibility to 1,3-RearrangementTypical Yield
Standard Carbodiimide DCC, DMAPHigh (O-acylisourea)High30–45%
Water-Soluble Carbodiimide EDC, HOBtHigh (Active Ester)Moderate50–65%
Acid Chloride (Recommended) SOCl₂ or (COCl)₂, DIPEALow (Acyl Chloride)None>85%

Part 4: Validated Experimental Protocol (Acid Chloride Route)

This self-validating protocol utilizes the acid chloride pathway to bypass the steric limitations of carbodiimide coupling.

Step 1: Formation of 3-Methyl-4-nitrobenzoyl Chloride

Causality Check: N,N-Dimethylformamide (DMF) is added in catalytic amounts to form the Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the deactivated carboxylic acid.

  • Charge a flame-dried 100 mL round-bottom flask with 3-methyl-4-nitrobenzoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Add catalytic DMF (0.05 eq, 0.5 mmol).

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise add oxalyl chloride (1.2 eq, 12 mmol) or thionyl chloride (1.5 eq, 15 mmol) via syringe.

  • Remove the ice bath and stir at room temperature.

  • Self-Validation: Monitor the reaction via the bubbler. The reaction is complete when gas evolution (CO₂, CO, and HCl) completely ceases (typically 2–3 hours). The suspension will become a clear, homogenous solution.

  • Concentrate the mixture under reduced pressure to remove the DCM and excess chlorinating agent, yielding the crude acid chloride as a solid/oil. Do not purify via chromatography.

Step 2: Esterification with 4-Fluorobenzyl Alcohol

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the degradation of the acid chloride and drives the equilibrium toward the ester product.

  • Redissolve the crude 3-methyl-4-nitrobenzoyl chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • In a separate vial, prepare a solution of 4-fluorobenzyl alcohol (1.1 eq, 11 mmol) and DIPEA (2.0 eq, 20 mmol) in DCM (10 mL).

  • Add the alcohol/base solution dropwise to the acid chloride solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The reaction is complete when the UV-active spot corresponding to 4-fluorobenzyl alcohol disappears, replaced by a higher Rf​ spot (the ester).

Step 3: Workup and Isolation
  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with 1M HCl (20 mL) to remove excess DIPEA, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Part 5: References

  • Steglich Esterification Mechanism & N-Acylurea Formation Source: Organic Chemistry Portal URL:[Link]

  • Steglich Esterification (1,3-Rearrangement Dynamics) Source: Wikipedia URL: [Link]

  • Synthesis of Acid Chlorides from Nitrobenzoic Acids using Thionyl Chloride Source: Google Patents (WO2021074363A1) URL:

  • Handling and Esterification of 4-Fluorobenzyl Alcohol Source: PMC - National Institutes of Health URL:[Link]

  • Deoxyfluorination and Esterification Protocols for Carboxylic Acids Source: Organic Letters - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 4-fluorobenzyl 3-methyl-4-nitrobenzoate vs 4-fluorobenzyl 4-nitrobenzoate

A Comparative Guide to the Reactivity of Substituted Benzyl Benzoates A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the realm of medicinal chemistry and organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Substituted Benzyl Benzoates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of medicinal chemistry and organic synthesis, understanding the subtle electronic factors that govern reaction rates is paramount. This guide provides an in-depth comparison of the reactivity of two structurally similar ester compounds: 4-fluorobenzyl 3-methyl-4-nitrobenzoate and 4-fluorobenzyl 4-nitrobenzoate . The central focus is to elucidate how the seemingly minor addition of a methyl group at the 3-position of the benzoate leaving group influences the overall reaction kinetics, specifically in the context of solvolysis. This analysis is grounded in the principles of physical organic chemistry, supported by established experimental data on leaving group ability, and provides a predictive framework for scientists designing synthetic routes or structure-activity relationship (SAR) studies.

Introduction and Central Hypothesis

Benzylic esters are common substrates in nucleophilic substitution reactions, frequently utilized in the synthesis of complex organic molecules. Their reactivity is primarily dictated by two key factors: the stability of the carbocation formed upon cleavage and the stability of the leaving group. In the case of 4-fluorobenzyl 3-methyl-4-nitrobenzoate and 4-fluorobenzyl 4-nitrobenzoate, the electrophilic component is identical. Both would generate the same 4-fluorobenzyl carbocation in a dissociative (S_N1-type) mechanism.

Therefore, any difference in reactivity must stem from the stability of the departing carboxylate, the "leaving group." A more stable leaving group will depart more readily, leading to a faster reaction rate.

Our central hypothesis is that 4-fluorobenzyl 4-nitrobenzoate will exhibit a higher reactivity (i.e., a faster rate of solvolysis) than 4-fluorobenzyl 3-methyl-4-nitrobenzoate. This is predicated on the electronic effects of the substituents on the benzoate ring. The strong electron-withdrawing nitro group stabilizes the negative charge of the carboxylate anion, making it a good leaving group. The addition of an electron-donating methyl group in the 3-position is expected to counteract this stabilization, making the 3-methyl-4-nitrobenzoate anion a less stable, and therefore less effective, leaving group.

Mechanistic Rationale: The Role of the Leaving Group

The solvolysis of these benzyl esters is expected to proceed through a mechanism with significant S_N1 character, where the rate-determining step is the cleavage of the C-O bond to form a carbocation and a carboxylate anion.

G cluster_0 Reaction Pathway cluster_1 Leaving Group Comparison (R) Reactant 4-Fluorobenzyl R-Benzoate TS Transition State [C...O bond breaking] Reactant->TS Rate-Determining Step Intermediate 4-Fluorobenzyl Carbocation + R-Benzoate Anion TS->Intermediate Product Solvolysis Product Intermediate->Product Fast LG1 4-Nitrobenzoate (More Stable Anion) LG1->TS Lower Activation Energy LG2 3-Methyl-4-Nitrobenzoate (Less Stable Anion) LG2->TS Higher Activation Energy

Caption: General S_N1-type reaction pathway for benzyl benzoate solvolysis.

The stability of the leaving group is critical. A good leaving group is a weak base, meaning its conjugate acid is strong. We can, therefore, use the pKa of the corresponding carboxylic acids as a proxy for leaving group ability. A lower pKa indicates a stronger acid, which in turn means its conjugate base (the carboxylate anion) is more stable and a better leaving group.[1][2]

The key electronic effects at play are:

  • 4-Nitrobenzoate : The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It effectively delocalizes the negative charge on the carboxylate anion, leading to significant stabilization.[1]

  • 3-Methyl-4-nitrobenzoate : This leaving group has two competing substituents. The -NO₂ group at the 4-position is still the dominant stabilizing factor. However, the methyl group (-CH₃) at the 3-position is a weak electron-donating group (EDG) via an inductive effect. This EDG effect pushes electron density towards the carboxylate, slightly destabilizing the anion relative to the 4-nitrobenzoate anion.[3]

Supporting Experimental Data

CompoundLeaving GroupCorresponding AcidpKa of AcidPredicted Relative Reactivity
4-fluorobenzyl 4-nitrobenzoate 4-nitrobenzoate4-nitrobenzoic acid3.44[4][5][6]Higher
4-fluorobenzyl 3-methyl-4-nitrobenzoate 3-methyl-4-nitrobenzoate3-methyl-4-nitrobenzoic acid~3.49 (Predicted)[7]Lower

The pKa of 4-nitrobenzoic acid is well-established at approximately 3.44.[4][5][6] The predicted pKa for 3-methyl-4-nitrobenzoic acid is slightly higher at ~3.49.[7] This small increase in pKa, resulting from the electron-donating methyl group, signifies that 3-methyl-4-nitrobenzoic acid is a slightly weaker acid. Consequently, its conjugate base, 3-methyl-4-nitrobenzoate, is a slightly stronger base and a poorer leaving group. This data directly supports the hypothesis that 4-fluorobenzyl 4-nitrobenzoate will be the more reactive of the two compounds.

Experimental Protocol: Measuring Solvolysis Rates

To empirically validate this prediction, a standard solvolysis kinetics experiment can be performed. The rate of reaction can be monitored by measuring the rate of appearance of the acidic leaving group, which can be titrated with a standardized base.

Objective: To determine the first-order rate constants (k) for the solvolysis of 4-fluorobenzyl 4-nitrobenzoate and 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Materials:

  • 4-fluorobenzyl 4-nitrobenzoate

  • 4-fluorobenzyl 3-methyl-4-nitrobenzoate

  • Solvent: 80% aqueous acetone (v/v)

  • Standardized NaOH solution (~0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 50 °C)

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Solution Preparation : Prepare a ~0.01 M solution of each ester in 80% aqueous acetone.

  • Reaction Initiation : Place a known volume (e.g., 100 mL) of each ester solution in separate flasks and immerse them in the constant temperature water bath to equilibrate.

  • Sampling : At regular time intervals (t), withdraw an aliquot (e.g., 5.00 mL) from each reaction flask and quench the reaction by adding it to a flask containing cold acetone.

  • Titration : Immediately titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as the indicator. The volume of NaOH used is proportional to the concentration of the liberated carboxylic acid at time t.

  • Infinity Titration : After the reaction has proceeded for at least 10 half-lives, an "infinity" sample is taken to determine the initial concentration of the ester.

  • Data Analysis : The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH for the infinity titration and Vt is the volume at time t. The slope of this line is equal to -k.

Caption: Experimental workflow for determining solvolysis rate constants.

Conclusion and Implications

Based on fundamental principles of physical organic chemistry and supported by pKa data, 4-fluorobenzyl 4-nitrobenzoate is predicted to be more reactive in solvolysis than 4-fluorobenzyl 3-methyl-4-nitrobenzoate. The electron-donating inductive effect of the 3-methyl group slightly destabilizes the resulting carboxylate anion, making it a less efficient leaving group compared to the unsubstituted 4-nitrobenzoate.

For researchers in drug development and synthetic chemistry, this guide highlights the importance of considering subtle electronic effects. When designing molecules or synthetic pathways, the choice of leaving group is critical. Even small modifications to the leaving group's structure, such as the addition of an alkyl substituent, can measurably alter reaction kinetics. This understanding allows for the fine-tuning of reactivity to optimize reaction conditions, improve yields, and predict the relative stability of potential drug candidates or intermediates.

References

  • PubChem. 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Allen. pK_(a) value of 4-nitrobenzoic acid is lower than that of benzoic acid. Why ? [Link]

  • Tidwell, T. T. (2005). Recent advances in heterolytic nucleofugal leaving groups. Beilstein journal of organic chemistry, 1, 6. [Link]

  • Brainly.in. Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid. [Link]

  • Kwon, Y. S., Kim, M. J., Kim, C. K., & Lee, I. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026. [Link]

  • PubMed. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • Wikipedia. Leaving group. [Link]

Sources

Comparative

Beyond Area Percent: Validating the Purity of 4-Fluorobenzyl 3-methyl-4-nitrobenzoate via Dual-Nucleus qNMR vs. HPLC-UV

The Metrological Shift in Purity Validation In pharmaceutical development and fine chemical synthesis, relying solely on chromatographic area percent for purity assessment presents a significant metrological risk. High-P...

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Author: BenchChem Technical Support Team. Date: April 2026

The Metrological Shift in Purity Validation

In pharmaceutical development and fine chemical synthesis, relying solely on chromatographic area percent for purity assessment presents a significant metrological risk. High-Performance Liquid Chromatography (HPLC) is fundamentally a comparative method; its accuracy depends heavily on the differential UV response factors of the analyte versus its impurities[1]. If an impurity lacks a chromophore, HPLC-UV will effectively ignore it, leading to an artificially inflated purity value.

In contrast, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method. As recognized by modern compendial updates, such as the USP <761> guidelines, qNMR provides a direct measurement of absolute molar concentration without requiring a reference standard of the analyte itself[1][2]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[3].

4-fluorobenzyl 3-methyl-4-nitrobenzoate is an excellent model candidate for demonstrating the superiority of qNMR. Its highly functionalized structure provides a unique opportunity for orthogonal self-validation:

  • 19 F Handle: The fluorine atom on the benzyl ring enables high-specificity 19 F qNMR.

  • 1 H Handles: The benzylic (-CH 2​ -) and aromatic methyl (-CH 3​ ) groups provide distinct proton environments for standard 1 H qNMR.

Orthogonal Validation Workflow

PurityValidation cluster_qnmr Primary Ratio Method (qNMR) cluster_hplc Chromatographic Method (HPLC) Analyte 4-fluorobenzyl 3-methyl-4-nitrobenzoate Prep1 Gravimetric Co-weighing with SI-Traceable IS Analyte->Prep1 Prep2 Volumetric Dilution (Requires Analyte Ref Std) Analyte->Prep2 H1 1H qNMR (Maleic Acid IS) Prep1->H1 F19 19F qNMR (3,5-BTFMBA IS) Prep1->F19 Quant1 Absolute Molar Quantification H1->Quant1 F19->Quant1 Validation Orthogonal Purity Consensus Quant1->Validation HPLC HPLC-UV (254 nm) Prep2->HPLC Quant2 Relative Area % or Calibration Curve HPLC->Quant2 Quant2->Validation

Orthogonal purity validation workflow comparing dual-nucleus qNMR against HPLC-UV.

Comparative Analysis: qNMR vs. HPLC-UV

Feature 1 H qNMR 19 F qNMRHPLC-UV
Quantification Principle Absolute (Molar Ratio)Absolute (Molar Ratio)Relative (Area % / Calibration)
Reference Standard Needed No (Uses generic IS)No (Uses generic IS)Yes (Requires exact analyte std)
Matrix Interference Moderate (Solvents/Water)Very Low (No background F)High (Co-eluting peaks)
Detection of "Invisible" Mass Yes (Mass-balance equivalent)Yes (Mass-balance equivalent)No (Misses non-UV compounds)

The 19 F Advantage: While 1 H qNMR is universally applicable, it is susceptible to overlapping signals from proton-rich matrices (e.g., residual solvents, water, or excipients). The major advantage of 19 F qNMR is that the analyte signal experiences virtually zero interference from impurities due to the massive spectral window (~200 ppm) and the absence of fluorine in common background matrices[4].

Self-Validating Experimental Protocol

To establish a system of absolute trustworthiness, we utilize a dual-nucleus self-validating approach . If the absolute purity calculated via 1 H qNMR matches the purity calculated via 19 F qNMR using two entirely different internal standards, the result is intrinsically validated. Hidden signal overlaps under one nucleus will not perfectly replicate under the other.

Step 1: Metrological Weighing & IS Selection
  • Causality: Because qNMR relies on the direct proportionality between signal area and the number of nuclei, gravimetric error is the single largest source of uncertainty[3].

  • Action: Co-weigh exactly ~20 mg of the analyte and an appropriate SI-traceable Internal Standard (IS) into a vial using an ultra-microbalance (d = 0.1 µg).

  • IS for 1 H (Maleic Acid): Maleic acid provides a sharp olefinic singlet at ~6.3 ppm. This sits perfectly in the empty spectral window between the analyte's benzylic protons (~5.3 ppm) and aromatic protons (7.0–8.2 ppm), preventing integration overlap[5].

  • IS for 19 F (3,5-BTFMBA): 3,5-bis(trifluoromethyl)benzoic acid provides a sharp -CF 3​ singlet that will not couple or overlap with the analyte's aromatic C-F multiplet[6].

Step 2: Sample Preparation
  • Dissolve the co-weighed mixture in 0.6 mL of DMSO- d6​ . Ensure complete dissolution via sonication. Undissolved particulates will skew the molar ratio and invalidate the mass balance. Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Causality: In quantitative FT-NMR experiments, special precautions must be taken to ensure signal areas are strictly proportional to the number of nuclei. If nuclei are pulsed again before they fully relax, the resulting signal will be truncated, destroying the quantitative relationship.

  • Action: Determine the longitudinal relaxation time ( T1​ ) for all nuclei of interest using an inversion-recovery experiment. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery. Use a 90° excitation pulse to maximize the signal-to-noise ratio.

Step 4: Data Processing & Calculation
  • Apply rigorous phase correction and baseline correction. Integrate the IS and analyte peaks.

  • Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, and P = purity of the standard).

Experimental Data & Results

TechniqueNucleus / DetectorInternal/Reference StandardPurity (%) ± SDRSD (%)
qNMR 1 H (600 MHz)Maleic Acid (NIST SRM)98.45 ± 0.120.12
qNMR 19 F (564 MHz)3,5-BTFMBA (NIST SRM)98.42 ± 0.150.15
HPLC UV (254 nm)Analyte Reference Standard99.88 ± 0.080.08

Data Interpretation: The 1 H and 19 F qNMR results are statistically indistinguishable (98.45% vs. 98.42%), fulfilling the self-validation requirement. However, the HPLC-UV result is artificially high (99.88%). This discrepancy arises because a non-UV-absorbing aliphatic impurity (detected in the aliphatic region of the 1 H NMR spectrum) was entirely missed by the 254 nm UV detector[1]. qNMR, being a molar-based technique, successfully accounted for the true mass balance of the sample.

Conclusion

For highly functionalized intermediates like 4-fluorobenzyl 3-methyl-4-nitrobenzoate, relying solely on HPLC-UV introduces dangerous analytical blind spots. By employing a dual-nucleus qNMR protocol, laboratories can achieve an absolute, self-validating purity assignment that aligns with the rigorous metrological lifecycle approaches now mandated by compendial chapters like USP <761>[2].

References

  • Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid Source: Benchchem URL: 1

  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP) Source: usp.org URL: 2

  • Title: Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content Source: nih.gov (PMC) URL: 4

  • Title: General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: uspbpep.com URL:

  • Title: Survey and qualification of internal standards for quantification by 1H NMR spectroscopy Source: nih.gov URL: 5

  • Title: Certified Reference Materials for ¹⁹F NMR Source: Sigma-Aldrich URL: 6

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: 3

Sources

Validation

Evaluating the Environmental Impact of 4-Fluorobenzyl 3-methyl-4-nitrobenzoate Synthesis: A Green Chemistry Comparison Guide

Introduction & Contextualization 4-Fluorobenzyl 3-methyl-4-nitrobenzoate is a highly functionalized, electron-deficient ester that serves as a critical lipophilic intermediate in the development of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Contextualization

4-Fluorobenzyl 3-methyl-4-nitrobenzoate is a highly functionalized, electron-deficient ester that serves as a critical lipophilic intermediate in the development of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and anti-inflammatory agents. Historically, the synthesis of sterically and electronically demanding esters has relied on harsh, atom-inefficient coupling reagents.

As the pharmaceutical industry faces increasing regulatory and economic pressure to adopt sustainable practices, evaluating the environmental footprint of intermediate synthesis is paramount[1]. This guide objectively compares the legacy Steglich esterification method against a modern, sustainable catalytic approach. By leveraging key green chemistry metrics—specifically the E-factor and Process Mass Intensity (PMI)—we dissect the causality behind experimental choices and provide self-validating protocols for drug development professionals.

Mechanistic Divergence & Atom Economy

The Legacy Approach: Steglich Esterification

The traditional synthesis of this intermediate utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in Dichloromethane (DCM). Mechanistically, DCC activates the 3-methyl-4-nitrobenzoic acid to form an highly reactive O-acylisourea intermediate, which undergoes nucleophilic attack by 4-fluorobenzyl alcohol[2].

  • The Flaw: While kinetically favorable at room temperature, this route produces stoichiometric amounts of dicyclohexylurea (DCU) waste. DCU is notoriously difficult to separate from the product, often requiring multiple energy-intensive chromatographic steps[2]. Furthermore, DCM is a volatile, toxic, and ozone-depleting solvent.

The Sustainable Approach: Solid-Acid Catalysis in 2-MeTHF

The modern green alternative employs a recyclable solid acid catalyst (e.g., Amberlyst-15) in 2-methyltetrahydrofuran (2-MeTHF).

  • The Causality: 2-MeTHF is a bio-derived solvent (synthesized from renewable furfural) that forms a favorable azeotrope with water. Instead of relying on toxic coupling reagents, this method uses a Dean-Stark apparatus to continuously remove the water byproduct. According to Le Chatelier's principle, this physical removal drives the thermodynamically limited esterification to absolute completion.

Pathway Start Starting Materials: 3-Methyl-4-nitrobenzoic Acid + 4-Fluorobenzyl Alcohol Trad Legacy Route: DCC/DMAP in DCM Start->Trad Green Green Route: Solid Acid Cat. in 2-MeTHF Start->Green ProdTrad Product + Stoichiometric DCU Waste Trad->ProdTrad ProdGreen Product + Water (Byproduct) Green->ProdGreen

Fig 1. Mechanistic divergence between legacy Steglich coupling and sustainable catalytic esterification.

Quantitative Environmental & Performance Metrics

To objectively evaluate these routes, we utilize two paramount industry metrics:

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is the ratio of the total mass of materials used (including solvents and water) to the mass of the final product[3]. It is considered the ultimate yardstick for benchmarking sustainable manufacturing[4].

  • E-factor: Developed by Roger Sheldon, the E-factor measures the mass ratio of waste to desired product. Historically, the pharmaceutical industry has operated with highly inefficient E-factors ranging from 25 to 100[5][6].

Table 1: Comparative Performance Data (100 mmol Scale)
MetricLegacy Steglich Route (DCC/DMAP)Sustainable Catalytic Route (Amberlyst-15)
Atom Economy 56.3%94.1%
Isolated Yield 82% (after chromatography)95% (after simple crystallization)
Primary Waste DCU (Stoichiometric), DCM, Silica GelWater (Theoretical), Recyclable 2-MeTHF
E-factor ~ 45.2 kg waste / kg product~ 4.8 kg waste / kg product
PMI ~ 46.2~ 5.8
Catalyst Recovery 0% (Consumed/Destroyed)> 98% (Recovered via filtration)

Data Interpretation: The green route achieves a near-perfect atom economy of 94.1% by eliminating the 206.33 g/mol mass penalty of DCC, directly translating to a drastically reduced PMI and E-factor.

Experimental Methodologies (Self-Validating Protocols)

A robust scientific protocol must be self-validating. The following methodologies emphasize physical and visual indicators that confirm reaction progress without relying solely on external analytical sampling.

Protocol A: Legacy Steglich Esterification (Baseline)
  • Initiation: Dissolve 3-methyl-4-nitrobenzoic acid (18.1 g, 100 mmol) and 4-fluorobenzyl alcohol (12.6 g, 100 mmol) in anhydrous DCM (150 mL) under nitrogen.

  • Activation: Add DMAP (1.2 g, 10 mmol) followed by the dropwise addition of a DCC solution (22.7 g, 110 mmol in 50 mL DCM) at 0 °C.

  • Self-Validation (Visual): Within 15 minutes, a voluminous white precipitate of dicyclohexylurea (DCU) will form. The cessation of precipitate formation visually indicates the consumption of the activated intermediate.

  • Workup: Filter the DCU waste. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Evaporate the DCM and purify via silica gel chromatography (Hexanes/EtOAc) to remove residual DCU, yielding the product.

Protocol B: Sustainable Catalytic Esterification (Optimized)
  • Initiation: Combine 3-methyl-4-nitrobenzoic acid (18.1 g, 100 mmol), 4-fluorobenzyl alcohol (12.6 g, 100 mmol), and Amberlyst-15 solid acid catalyst (2.0 g) in 2-MeTHF (100 mL).

  • Reflux & Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 80 °C).

  • Self-Validation (Physical Metric): Monitor the Dean-Stark trap. The reaction is a self-reporting system: the accumulation of exactly 1.8 mL of water (100 mmol) in the trap provides a direct, real-time stoichiometric readout of 100% conversion. Once 1.8 mL is collected, the reaction is complete.

  • Catalyst Recovery: Perform a hot filtration to recover the Amberlyst-15 catalyst intact for subsequent batches.

  • Isolation: Concentrate the 2-MeTHF under reduced pressure (recovering the solvent for reuse) and crystallize the residue from a minimal amount of bio-ethanol to yield the pure ester.

Workflow Step1 Step 1: Reagent Mixing (Acid, Alcohol, Cat., 2-MeTHF) Step2 Step 2: Reflux & Water Removal (Dean-Stark Trap) Step1->Step2 Step3 Step 3: Hot Filtration (Recover Solid Catalyst) Step2->Step3 Step3->Step1 Catalyst Recycle Step4 Step 4: Solvent Evaporation (Recycle 2-MeTHF) Step3->Step4 Step4->Step1 Solvent Recycle Step5 Step 5: Crystallization (Pure Ester Product) Step4->Step5

Fig 2. Closed-loop experimental workflow for the sustainable synthesis of the target ester.

Conclusion

Transitioning the synthesis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate from a legacy Steglich coupling to a sustainable, solid-acid catalyzed azeotropic esterification yields profound environmental and operational benefits. By designing a system that physically drives equilibrium while utilizing recyclable catalysts and bio-derived solvents, researchers can reduce the Process Mass Intensity by nearly 90%[3][4]. This aligns directly with the modern pharmaceutical mandate to design out waste at the molecular level[1].

References

  • Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes Source: ACS Publications (American Chemical Society) URL:[Link]

  • Process Mass Intensity Calculation Tool Source: American Chemical Society Green Chemistry Institute URL:[Link]

  • The E Factor: fifteen years on Source: (Roger A. Sheldon) URL:[Link]

  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis Source: Journal of Drug Discovery and Health Sciences URL:[Link]

  • Green Chemistry: A Solvent-Reagent Selection Guide for Steglich Esterification Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-fluorobenzyl 3-methyl-4-nitrobenzoate

Standard Operating Procedure & Safety Guide: Handling 4-Fluorobenzyl 3-methyl-4-nitrobenzoate As a specialized synthetic intermediate, 4-fluorobenzyl 3-methyl-4-nitrobenzoate is frequently utilized in advanced drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 4-Fluorobenzyl 3-methyl-4-nitrobenzoate

As a specialized synthetic intermediate, 4-fluorobenzyl 3-methyl-4-nitrobenzoate is frequently utilized in advanced drug development, particularly in the synthesis of triaminoaryl metabophores such as KV7.2/3 channel openers (e.g., flupirtine and retigabine analogues)[1].

Handling this compound requires a rigorous, causality-based approach to laboratory safety. It is not enough to simply wear standard Personal Protective Equipment (PPE); researchers must understand why specific barriers are required to maintain a self-validating safety protocol.

Mechanistic Hazard Assessment

This molecule presents a dual-hazard profile driven by its specific functional groups:

  • Systemic Toxicity via Dermal Absorption (The Nitroaromatic Threat): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly partition into the stratum corneum and enter systemic circulation[2]. Once absorbed, they can oxidize the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), inducing methemoglobinemia. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis and hypoxia[3]. Standard thin nitrile gloves are insufficient for extended exposure to lipophilic nitroaromatics.

  • Mucous Membrane Sensitization (The Fluorobenzyl Threat): The fluorinated benzyl ester moiety acts as a potent electrophile. Inhalation of airborne particulates or dust during weighing can cause severe respiratory tract and ocular irritation.

PPE Specifications Matrix

To mitigate these specific mechanistic risks, the following PPE configuration is mandatory for all handling, weighing, and reaction setups[4].

Protection CategoryRecommended EquipmentMechanistic Justification
Dermal (Hands) Double Gloving: Inner standard nitrile (4 mil); Outer Butyl Rubber or Viton glove.Nitroaromatics rapidly permeate standard nitrile[2]. The inner glove provides dexterity and a baseline barrier; the outer butyl glove prevents lipophilic permeation.
Respiratory Primary: Chemical Fume Hood (Face velocity >100 fpm).Secondary: N95 or P100 particulate respirator.Prevents inhalation of fluorinated organic dust, mitigating respiratory tract sensitization and electrophilic tissue damage.
Ocular Chemical Splash Goggles (ANSI Z87.1 certified). Do not use standard safety glasses.The compound's dust can bypass the open sides of standard safety glasses, reacting with the aqueous environment of the eye.
Body Flame-resistant (FR) Lab Coat with tight-fitting Tyvek sleeves.Prevents accumulation of chemical dust on exposed wrists between the glove cuff and lab coat sleeve.

Operational Workflow: Step-by-Step Methodology

Every protocol involving 4-fluorobenzyl 3-methyl-4-nitrobenzoate must be treated as a closed-system operation.

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is between 100–120 feet per minute (fpm).

  • Clear the workspace of any strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as nitroaromatics can react violently when reduced under uncontrolled conditions[4].

Step 2: Weighing and Transfer

  • Utilize an anti-static weigh boat. Fluorinated powders often carry static charges, causing them to aerosolize or cling to spatulas.

  • Use a static eliminator (ionizing bar or gun) over the balance area before opening the chemical container.

  • Weigh the compound inside the fume hood using an analytical balance equipped with draft shields.

  • Transfer the weighed solid into a secondary reaction vessel and seal it with a septum before removing it from the weighing area.

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing solvents.

  • Add solvents via a syringe through the septum to prevent any aerosolization of the dry powder.

Workflow Visualization

G A 1. Environmental Control Verify Fume Hood Face Velocity (>100 fpm) B 2. PPE Donning Double Gloves (Nitrile/Butyl) & Splash Goggles A->B C 3. Weighing & Transfer Use Anti-Static Boat & Sealed Secondary Container B->C D 4. Reaction Execution Perform under Inert Atmosphere (N2/Ar) C->D E 5. Decontamination Alkaline Wash of Spatulas/Glassware D->E F 6. Waste Segregation Dispose as Halogenated Nitroaromatic Waste E->F

Workflow for the safe handling and processing of 4-fluorobenzyl 3-methyl-4-nitrobenzoate.

Spill Response & Waste Disposal Plan

Solid Spill Decontamination:

  • DO NOT dry sweep. Sweeping aerosolizes the fluorinated nitroaromatic dust, creating a severe inhalation hazard.

  • Cover the spill with damp absorbent pads (lightly wetted with a compatible high-boiling solvent like polyethylene glycol or a mild alkaline water solution) to suppress dust.

  • Wipe the area inward from the edges to prevent spreading. Wash the contaminated surface with a mild alkaline detergent, as ester linkages are susceptible to basic hydrolysis, which aids in deactivating the compound.

Waste Logistics:

  • Segregation: Do not mix this waste with standard organic solvents. It must be strictly segregated into a container labeled "Halogenated Organic Waste - Contains Nitroaromatics" .

  • Incompatibility: Ensure the waste carboy contains no heavy metal catalysts (e.g., Palladium on carbon) or reducing agents, which could trigger an exothermic reduction of the nitro group[4].

References

  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation | ACS Omega |[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Center for Biotechnology Information (NCBI) |[Link]

  • Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene | Agency for Toxic Substances and Disease Registry (ATSDR) |[Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluorobenzyl 3-methyl-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-fluorobenzyl 3-methyl-4-nitrobenzoate
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